molecular formula C10H10BNO2 B7955916 (8-Methylquinolin-4-yl)boronic acid

(8-Methylquinolin-4-yl)boronic acid

Cat. No.: B7955916
M. Wt: 187.00 g/mol
InChI Key: AXGYGHYOJCQWOR-UHFFFAOYSA-N
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Description

(8-Methylquinolin-4-yl)boronic acid is a useful research compound. Its molecular formula is C10H10BNO2 and its molecular weight is 187.00 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(8-methylquinolin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c1-7-3-2-4-8-9(11(13)14)5-6-12-10(7)8/h2-6,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGYGHYOJCQWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NC2=C(C=CC=C12)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(8-Methylquinolin-4-yl)boronic acid chemical structure

[1]

Executive Summary & Chemical Identity

This compound is a functionalized heteroarylboronic acid serving as a critical intermediate in the synthesis of biaryl scaffolds for drug discovery. It combines the lipophilic, sterically defined 8-methylquinoline core with a reactive boronic acid handle at the C4 position, enabling palladium-catalyzed cross-coupling reactions.

Chemical Structure Data
PropertyDetail
IUPAC Name This compound
Molecular Formula C₁₀H₁₀BNO₂
Molecular Weight 187.00 g/mol
Core Scaffold Quinoline (Benzopyridine)
Key Substituents Methyl (-CH₃) at C8; Boronic Acid [-B(OH)₂] at C4
Electronic Character Electron-deficient heteroaromatic ring; Lewis acidic boron center
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Stability Prone to dehydration (boroxine formation); susceptible to protodeboronation
Structural Visualization

The following diagram illustrates the numbering scheme and steric environment. The 8-methyl group exerts steric influence near the quinoline nitrogen (N1), modulating pKa and metal binding, while the C4-boronic acid projects into the "bay" region relative to C5, accessible for catalysis.

StructureN1N1C2C2N1->C2C3C3C2->C3C4C4(Reactive)C3->C4C5C5C4->C5BB(OH)2C4->BCoupling SiteC9C9C6C6C5->C6C7C7C6->C7C8C8C7->C8C8->N1Me8-Me(Steric)C8->Me

Caption: Structural connectivity of this compound highlighting the C4 reactive center and C8 steric modulator.

Synthesis Protocol

Direct commercial availability of the boronic acid is often limited due to stability issues (protodeboronation). The standard research protocol involves a 3-step synthesis starting from 2-methylaniline, utilizing the Gould-Jacobs reaction followed by Miyaura Borylation .

Step-by-Step Methodology
Phase 1: Construction of the Quinoline Core (Gould-Jacobs)

Objective: Synthesize 8-methylquinolin-4(1H)-one.

  • Condensation: React 2-methylaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.1 eq) at 100°C for 2 hours.

    • Mechanism:[1][2][3][4] Addition-elimination yields the anilinoacrylate intermediate.

  • Cyclization: Add the intermediate to boiling diphenyl ether (~250°C) for 30 minutes.

    • Critical Control: High temperature is required for intramolecular thermal cyclization.

  • Isolation: Cool and dilute with hexane to precipitate 8-methylquinolin-4-ol (tautomer of the quinolone).

Phase 2: Activation (Halogenation)

Objective: Convert the 4-hydroxy group to a 4-bromo leaving group.

  • Reagents: Suspend 8-methylquinolin-4-ol in toluene. Add POBr₃ (1.5 eq) carefully.

  • Reaction: Reflux (110°C) for 3 hours.

    • Safety: POBr₃ generates HBr fumes; use a scrubber.

  • Workup: Quench with ice water, neutralize with NaHCO₃, and extract with DCM. Yields 4-bromo-8-methylquinoline .

Phase 3: Miyaura Borylation

Objective: Install the boronate ester (and subsequent hydrolysis).

  • Catalyst System: Pd(dppf)Cl₂·DCM (3 mol%).

  • Reagents: 4-bromo-8-methylquinoline (1.0 eq), Bis(pinacolato)diboron (B₂pin₂) (1.1 eq), KOAc (3.0 eq).

  • Solvent: Anhydrous 1,4-Dioxane.

  • Conditions: Degas (N₂ sparge) and heat at 90°C for 4-12 hours.

  • Hydrolysis (Optional): To isolate the free boronic acid, treat the pinacol ester with NaIO₄/NH₄OAc in Acetone/Water. Note: Most medicinal chemistry workflows use the pinacol ester directly.

Synthesis Workflow Diagram

SynthesisStart2-MethylanilineStep11. EMME, 100°C2. Ph2O, 250°C(Gould-Jacobs)Start->Step1Inter18-Methylquinolin-4-olStep1->Inter1Step2POBr3, Toluene, RefluxInter1->Step2Inter24-Bromo-8-methylquinolineStep2->Inter2Step3B2pin2, Pd(dppf)Cl2, KOAc(Miyaura Borylation)Inter2->Step3Product(8-Methylquinolin-4-yl)boronate Pinacol EsterStep3->ProductHydrolysisNaIO4 / NH4OAc(Hydrolysis)Product->HydrolysisOptionalFinalThis compoundHydrolysis->Final

Caption: Retrosynthetic pathway from aniline precursor to the target boronic acid.

Applications in Drug Discovery

The (8-methylquinolin-4-yl) moiety acts as a privileged scaffold in medicinal chemistry, particularly for modulating G-protein coupled receptors (GPCRs) and kinases.

Primary Application: Suzuki-Miyaura Coupling

This boronic acid is the nucleophilic partner in Palladium-catalyzed cross-couplings to form Biaryl or Heterobiaryl systems.

  • Mechanism: The basic conditions activate the boron species (forming a boronate 'ate' complex), facilitating transmetallation onto the Oxidative Addition complex (Ar-Pd-X).

  • Steric Challenge: The 8-methyl group does not significantly hinder the C4 coupling site (unlike an 8-boronic acid), but it increases the lipophilicity of the final product.

  • Stability Warning: Heterocyclic boronic acids, especially 4-quinolyl species, can undergo protodeboronation (loss of boron, replaced by H) under prolonged heating in aqueous base.

    • Mitigation: Use anhydrous bases (e.g., K₃PO₄) or non-aqueous conditions (e.g., DMF/CsF) if yields are low.

Medicinal Chemistry Targets

Literature analysis links this scaffold to several therapeutic classes:

  • GPR40 Agonists (Antidiabetic): Substituted quinoline-4-yl derivatives are potent agonists for the Free Fatty Acid Receptor 1 (GPR40), used in treating Type 2 Diabetes [1]. The 8-methyl group often improves hydrophobic packing in the receptor binding pocket.

  • Kinase Inhibitors: The quinoline core mimics the adenosine ring of ATP. The 4-position substitution allows vectoring into the solvent-exposed region or deep hydrophobic pockets of kinases [2].

  • LXR Modulators: Used in cardiovascular disease research to regulate cholesterol transport [3].

Catalytic Cycle Visualization

SuzukiPd0Pd(0)Active CatalystOxAddOxidative Addition(Ar-Pd-X)Pd0->OxAdd+ Ar-XTransMetTransmetallationOxAdd->TransMetRedElimReductive EliminationTransMet->RedElimRedElim->Pd0- ProductBoronic(8-Me-Quin)-B(OH)2NucleophileBoronic->TransMetActivated by BaseBaseBase (OH-)Base->BoronicProductBiaryl Product

Caption: Suzuki-Miyaura catalytic cycle utilizing the quinoline boronic acid as the nucleophile.

Handling & Stability Guide

Storage:

  • Hygroscopic: Boronic acids readily absorb water. Store in a desiccator at 4°C.

  • Boroxine Equilibrium: Upon drying or storage, 3 molecules of boronic acid may dehydrate to form a cyclic boroxine trimer. This is reversible; the trimer hydrolyzes back to the acid under aqueous reaction conditions.

  • Analysis: ¹H NMR in DMSO-d₆ often shows broad OH peaks or multiple species due to the acid/boroxine equilibrium. This is not necessarily an impurity.

Quality Control:

  • HPLC: Use low pH buffers (0.1% Formic Acid) to suppress ionization and prevent peak tailing of the basic quinoline nitrogen.

  • MS: Expect [M+H]⁺ = 188.[5]0. Note that boronic acids often show esterified adducts if MeOH is used as the solvent.

References

  • Google Patents. Antidiabetic bicyclic compounds (WO2016022742A1). Describes 8-methylquinolin-4-yl derivatives in GPR40 agonists. Link

  • BenchChem. The Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Provides protocols for related 8-methylquinoline intermediates. Link

  • Google Patents. Quinolines useful in treating cardiovascular disease (WO2005058834A2).[6] Details LXR modulator synthesis using quinoline boronic acids. Link

  • Organic Chemistry Portal. Suzuki Coupling. General mechanisms and stability of heterocyclic boronic acids. Link

Comprehensive Technical Guide on 8-Methyl-4-quinolineboronic Acid: CAS Identification, Synthesis, and Cross-Coupling Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Methyl-4-quinolineboronic acid is a highly specialized organoboron building block utilized extensively in medicinal chemistry, materials science, and complex heterocycle synthesis. Because it features both a sterically demanding 8-methyl group and a reactive 4-boronic acid moiety, it serves as a privileged scaffold for exploring structure-activity relationships (SAR) in drug discovery.

This whitepaper provides an in-depth analysis of the chemical identity and CAS registry nuances of 8-methyl-4-quinolineboronic acid, detailing the causality behind experimental choices when employing this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Chemical Identity and CAS Registry Nuances

In the landscape of chemical databases, a Chemical Abstracts Service (CAS) Registry Number is the gold standard for identifying specific molecular entities. However, highly specific positional isomers like 8-methyl-4-quinolineboronic acid often lack a universally standardized, publicly indexed CAS number. Instead, they are frequently synthesized de novo or tracked via internal supplier catalog IDs (e.g., BLD Pharm ID: BD00854523)[1].

When sourcing or verifying this compound, researchers must often cross-reference related quinolineboronic acid derivatives to ensure regiochemical accuracy. The table below summarizes the quantitative data and identifiers for related structural analogs to aid in comparative analysis.

Table 1: Chemical Identifiers for Methylquinolineboronic Acids
Compound NameCAS Registry NumberMolecular WeightKey Structural FeatureTypical Application
8-Quinolineboronic acid 86-58-8[2]172.98 g/mol Unsubstituted quinoline ringLigand design, MOFs, general cross-coupling
8-Methyl-5-quinolineboronic acid 1025010-58-5[1]187.00 g/mol Boronic acid at C5Luminescent materials and sensors
4-Methylquinolin-8-ylboronic acid 1154741-22-6[3]187.00 g/mol Boronic acid at C8Sterically hindered biaryl synthesis
8-Methyl-4-quinolineboronic acid Custom / Unregistered*187.00 g/mol Boronic acid at C4Target-specific SAR optimization[4]

*Note: Due to its specialized nature as a custom-synthesized building block, it is primarily identified by its IUPAC name or SMILES string rather than a primary CAS number.

Mechanistic Role in Suzuki-Miyaura Cross-Coupling

The primary utility of 8-methyl-4-quinolineboronic acid lies in its ability to undergo palladium-catalyzed Suzuki-Miyaura cross-coupling. The 4-position of the quinoline ring is highly electron-deficient, which can sometimes slow down the transmetalation step compared to electron-rich arylboronic acids. Furthermore, the 8-methyl group introduces distant steric constraints that influence the overall conformation of the resulting biaryl product.

To overcome these electronic challenges, the choice of base and catalyst is critical. The base quaternizes the boron atom, converting the neutral boronic acid into a reactive, electron-rich boronate anion. This intermediate is strictly required to facilitate the transfer of the quinoline moiety onto the Palladium(II) center.

SuzukiCycle Pd0 Pd(0) Active Catalyst PdII_Ox Pd(II) Aryl Halide Complex (Oxidative Addition) Pd0->PdII_Ox + Ar-X PdII_Trans Pd(II) Biaryl Complex (Transmetalation with 8-Methyl-4-quinolineboronic acid) PdII_Ox->PdII_Trans + Base, Boronic Acid PdII_Trans->Pd0 Reductive Elimination (Releases Product)

Palladium-catalyzed Suzuki-Miyaura cycle using 8-methyl-4-quinolineboronic acid.

Self-Validating Experimental Protocol: Palladium-Catalyzed Cross-Coupling

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Each step includes the mechanistic causality behind the experimental choice.

Materials Required:
  • Aryl Halide (Ar-X): 1.0 equivalent.

  • 8-Methyl-4-quinolineboronic acid: 1.2 to 1.5 equivalents. (Excess is used to account for competitive protodeboronation).

  • Catalyst:

    
     (0.05 equivalents). Causality: The bidentate dppf ligand prevents the formation of inactive Pd-black and provides sufficient steric bulk to drive reductive elimination.
    
  • Base:

    
     (3.0 equivalents).
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 ratio). Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the active palladium-hydroxo species, which accelerates transmetalation.
    
Step-by-Step Methodology:
  • System Evacuation and Degassing:

    • Action: In a Schlenk flask, combine the aryl halide, 8-methyl-4-quinolineboronic acid, and

      
      . Add the 1,4-Dioxane/
      
      
      
      solvent mixture. Sparge the solution with ultra-pure Argon for 15 minutes.
    • Causality: Oxygen rapidly deactivates the Pd(0) active species into unreactive Pd(II) oxides. Thorough degassing ensures catalyst longevity.

  • Catalyst Introduction (Oxidative Addition):

    • Action: Add

      
       to the degassed mixture under a positive flow of Argon. Seal the vessel.
      
    • Validation Check: A color change from orange to a deep red/brown indicates the successful formation of the Pd(II) oxidative addition complex.

  • Thermal Activation (Transmetalation & Reductive Elimination):

    • Action: Heat the reaction mixture to 90°C – 100°C for 12–16 hours.

    • Causality: The electron-deficient nature of the 4-quinolineboronic acid requires elevated thermal energy to drive the transmetalation step across the activation barrier.

  • Reaction Monitoring and Workup:

    • Action: Monitor the reaction via LC-MS. Once the aryl halide is consumed, cool the mixture to room temperature, dilute with Ethyl Acetate, and wash with brine. Extract the organic layer, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
    • Validation Check: The presence of the desired product mass (

      
      ) in the LC-MS trace, coupled with the disappearance of the boronic acid mass, validates successful coupling.
      

Applications in Drug Discovery

Quinoline derivatives are privileged scaffolds in pharmacology. The incorporation of a quinoline ring via 4-quinolineboronic acid derivatives has been instrumental in the structure-activity relationship (SAR) optimization of various therapeutic agents.

For instance, in the development of bone morphogenetic protein (BMP) signaling inhibitors, replacing a pendent pyridine ring with a quinoline ring via palladium-mediated cross-coupling of quinoline-4-boronic acid significantly increased inhibitory activity against ALK2, ALK3, and ALK6 receptors[4]. The 8-methyl substitution further allows medicinal chemists to probe hydrophobic pockets within target kinase active sites, tuning the molecule's rotational entropy and improving binding affinity through favorable van der Waals interactions.

References

  • PubChem , "8-Quinolineboronic acid | C9H8BNO2 | CID 2734380", National Center for Biotechnology Information. Available at:[Link]

  • National Institutes of Health (PMC) , "Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors", PMC2814183. Available at: [Link]

Sources

Technical Whitepaper: 4-Borono-8-methylquinoline Properties and Uses

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Borono-8-methylquinoline (often utilized as its pinacol ester derivative) represents a high-value heterocyclic building block in modern medicinal chemistry and organic synthesis. Its structural uniqueness lies in the 8-methyl substituent , which provides critical steric shielding to the quinoline nitrogen. This steric bulk mitigates catalyst poisoning—a common failure mode in palladium-catalyzed cross-couplings of nitrogen heterocycles—and modulates the lipophilicity and metabolic stability of drug candidates.

This technical guide provides a comprehensive analysis of the compound’s physicochemical properties, validated synthesis protocols, and its strategic application in developing kinase inhibitors and advanced biaryl scaffolds.

Chemical Profile & Properties[1][2][3][4][5]

The compound exists primarily in two forms: the free boronic acid and the more stable pinacol ester. For most applications, the pinacol ester is preferred due to superior shelf-stability and solubility in organic solvents.

Identification
PropertyDetail
Chemical Name (8-Methylquinolin-4-yl)boronic acid
Common Derivative 8-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Precursor CAS 36075-68-0 (4-Bromo-8-methylquinoline)
Molecular Formula C₁₀H₁₀BNO₂ (Free Acid) / C₁₆H₂₀BNO₂ (Pinacol Ester)
Molecular Weight 187.00 g/mol (Free Acid) / 269.15 g/mol (Pinacol Ester)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water.
Structural Significance

The 8-methyl group is not merely a substituent; it is a functional steric gate.

  • Electronic Effect: Weakly electron-donating (+I effect), slightly increasing electron density on the pyridine ring compared to the unsubstituted quinoline.

  • Steric Effect (The "Orthogonal Shield"): The methyl group at position 8 projects into the space occupied by the nitrogen lone pair. This hinders the formation of stable N-Metal complexes, thereby preventing the quinoline nitrogen from sequestering palladium catalysts during Suzuki-Miyaura couplings.

Synthesis & Production Protocols

Due to the limited commercial availability of the free acid, in situ generation or synthesis from the bromide precursor is the industry standard.

Protocol A: Lithium-Halogen Exchange (Low-Temp Route)

Best for: Small-scale, high-purity synthesis of the free boronic acid.

Reagents: 4-Bromo-8-methylquinoline, n-Butyllithium (2.5 M in hexanes), Triisopropyl borate, THF (anhydrous).

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve 4-Bromo-8-methylquinoline (1.0 eq) in anhydrous THF. Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes. Maintain internal temperature below -70°C. Note: The solution typically turns deep red/orange, indicating the formation of the lithiated species.

  • Trapping: Stir for 30 minutes, then add Triisopropyl borate (1.2 eq) rapidly.

  • Warming: Allow the reaction to warm to room temperature (RT) over 2 hours.

  • Hydrolysis: Quench with 1N HCl. Adjust pH to ~6. Extract with EtOAc.[1]

  • Purification: Recrystallization from Acetonitrile/Water is preferred over column chromatography to avoid protodeboronation on silica.

Protocol B: Miyaura Borylation (Catalytic Route)

Best for: Scale-up and synthesis of the Pinacol Ester.

Reagents: 4-Bromo-8-methylquinoline, Bis(pinacolato)diboron (


), 

, Potassium Acetate (KOAc), 1,4-Dioxane.
  • Mixing: In a pressure vial, combine bromide (1.0 eq),

    
     (1.1 eq), and KOAc (3.0 eq).
    
  • Degassing: Suspend in 1,4-Dioxane. Sparge with Argon for 15 minutes.

  • Catalyst: Add

    
     (3-5 mol%). Seal the vial.
    
  • Reaction: Heat to 90°C for 4-12 hours. Monitor by LCMS.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.

  • Isolation: Triturate with cold pentane or hexanes to yield the boronate ester.

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the critical steric role of the 8-methyl group during catalysis.

G cluster_steric Steric Shielding Mechanism Precursor 4-Bromo-8-methylquinoline (CAS 36075-68-0) Lithiation Lithiation (-78°C, n-BuLi) Precursor->Lithiation Intermediate 8-Methyl-4-lithioquinoline (Transient) Lithiation->Intermediate Boronate 4-Borono-8-methylquinoline (Target) Intermediate->Boronate B(OiPr)3 / H3O+ N_Atom Quinoline Nitrogen (Lone Pair) Pd_Cat Pd Catalyst N_Atom->Pd_Cat Coordination BLOCKED Me_Group 8-Methyl Group Me_Group->N_Atom Steric Blockade

Figure 1: Synthesis workflow and the "Steric Shielding" mechanism preventing catalyst poisoning.

Applications in Drug Discovery[1][2][3][6]

Kinase Inhibitor Development

The 8-methylquinoline moiety is a privileged scaffold in kinase drug discovery. The 4-position is often the vector for attachment to the hinge-binding motif or the solvent-exposed region of the kinase ATP pocket.

  • Target Class: CLK (Cdc2-like kinase) and ROCK (Rho-associated kinase) inhibitors.

  • Rationale: The 8-methyl group restricts the rotation of the quinoline ring when bound in the active site, reducing the entropic penalty of binding. Furthermore, it prevents metabolic N-oxidation, a common clearance pathway for quinolines.

Suzuki-Miyaura Cross-Coupling

4-Borono-8-methylquinoline is used to synthesize biaryl systems where the quinoline nitrogen must remain free (uncoordinated) for subsequent hydrogen bonding interactions in a biological target.

Standard Coupling Protocol:

Parameter Condition Note
Solvent System DME/Water (4:1) or Toluene/Water Biphasic systems often yield higher conversion.

| Base |


 or 

| Carbonates are milder; Phosphates preferred for sterically hindered partners. | | Catalyst |

or

+ S-Phos | S-Phos is highly recommended for hindered biaryls involving the 4-position. | | Temperature | 80°C - 100°C | Microwave irradiation can accelerate reaction to <30 mins. |

Storage and Stability (Self-Validating Protocol)

Boronic acids are prone to dehydration (forming boroxines) and protodeboronation.

  • Appearance Check: If the solid turns from off-white to sticky/brown, significant decomposition has occurred.

  • NMR Validation: Run ¹H NMR in DMSO-d₆.

    • Pass Criteria: Distinct singlet for the 8-Methyl group (~2.6-2.8 ppm) and aromatic protons.

    • Fail Criteria: Appearance of sharp peaks corresponding to 8-methylquinoline (de-boronated product).

  • Storage: Store at 2-8°C under Argon. The pinacol ester is stable at room temperature if kept dry.

References

  • PubChem. Quinoline-4-boronic acid (Compound Summary). National Library of Medicine. [Link]

  • MDPI (Molecules). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.[Link]

Sources

Navigating Heteroaryl Instability: A Technical Guide to (8-Methylquinolin-4-yl)boronic Acid vs. Pinacol Ester

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, comparative stability, and optimized cross-coupling protocols for highly polarized N-heteroaryl boronic species.

Introduction: The Heteroaryl Boronic Acid Challenge

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis, enabling the robust formation of carbon-carbon bonds[1]. However, incorporating nitrogen-containing heteroaromatics—such as the quinoline scaffold—presents profound synthetic challenges. Specifically, boronic acids substituted at the 4-position of a quinoline ring, such as (8-methylquinolin-4-yl)boronic acid , are notoriously unstable under standard coupling conditions[2].

The primary degradation pathway is protodeboronation , a process where the carbon-boron bond is cleaved by a proton source (typically water in the presence of a base), yielding the unsubstituted heteroarene (8-methylquinoline)[1][3]. To circumvent this, converting the free boronic acid into a pinacol ester (Bpin) is a standard, yet mechanistically nuanced, strategy[3]. This whitepaper dissects the thermodynamic and kinetic differences between the free acid and the pinacol ester, providing self-validating protocols to maximize cross-coupling yields.

Mechanistic Causality: Why Does Protodeboronation Occur?

To understand the instability of this compound, we must examine the electronic environment of the quinoline ring. The nitrogen atom at position 1 withdraws electron density from the conjugated system, creating a highly polarized C-B bond at the para (4-) position.

The Base-Catalyzed Degradation Pathway

Protodeboronation in basic aqueous media follows a specific mechanistic sequence[4]:

  • Coordination: The highly Lewis acidic boron atom of the free boronic acid rapidly coordinates with a hydroxide ion (OH⁻) from the basic aqueous solvent, forming a tetrahedral boronate complex.

  • Cleavage (Rate-Limiting): The electron-deficient nature of the quinoline ring stabilizes the developing negative charge at the C4 position during the transition state. This facilitates the heterolytic cleavage of the C-B bond, followed by rapid protonation by water to yield 8-methylquinoline and boric acid[4][5].

The Pinacol Ester (Bpin) Advantage

Converting the boronic acid to a pinacol ester fundamentally alters the kinetic landscape[6]:

  • Reduced Lewis Acidity: The electron-donating oxygen atoms of the pinacol ligand reduce the electrophilicity of the boron atom, drastically slowing the formation of the reactive tetrahedral boronate intermediate[6].

  • Steric Shielding: The bulky tetramethyl backbone of the pinacol group sterically hinders the approach of water and hydroxide ions, protecting the C-B bond from premature hydrolysis[3].

  • Controlled Hydrolysis: During the Suzuki-Miyaura catalytic cycle, the Bpin ester undergoes slow, controlled in situ hydrolysis. This provides a steady, low concentration of the active boronic acid species, which is immediately consumed by the palladium catalyst via transmetalation, thereby outcompeting the protodeboronation pathway[3][7].

G BA (8-Methylquinolin-4-yl) boronic acid Coord Rapid OH- Coordination (High Lewis Acidity) BA->Coord Bpin (8-Methylquinolin-4-yl) boronic acid pinacol ester Shield Steric Shielding & Lower Lewis Acidity Bpin->Shield Boronate Reactive Boronate Intermediate Coord->Boronate SlowHydro Controlled in situ Hydrolysis Shield->SlowHydro Degradation Protodeboronation (8-Methylquinoline) Boronate->Degradation Product Suzuki-Miyaura Cross-Coupled Product Boronate->Product Fast Transmetalation (Competing) SlowHydro->Product

Caption: Divergent reaction pathways: Protodeboronation of boronic acid vs. controlled Bpin transmetalation.

Quantitative Stability & Reactivity Comparison

The theoretical advantages of the Bpin ester translate directly to measurable differences in benchtop stability and reaction yields. Table 1 summarizes the comparative metrics.

Table 1: Comparative Properties of Free Acid vs. Pinacol Ester

Property / MetricThis compound(8-Methylquinolin-4-yl)Bpin EsterMechanistic Rationale
Benchtop Stability Poor (Degrades over weeks)Excellent (Stable for months/years)Free acids are prone to atmospheric moisture hydrolysis and oligomerization (boroxines). Bpin is sterically protected.
Purification Difficult (Streaks on silica)Straightforward (Silica gel compatible)Bpin reduces polarity and prevents hydrogen-bonding interactions with silica stationary phases.
Aqueous Half-Life (pH 10) < 10 minutes> 12 hoursPinacol ligand drastically lowers the rate of OH⁻ coordination required for C-B bond cleavage[2].
Optimal Coupling Temp Low to moderate (Requires highly active Pd)Elevated (80–100 °C)Bpin requires thermal energy to initiate in situ hydrolysis/transmetalation before degradation occurs[7][8].

Note: A counterintuitive phenomenon often observed with heteroaryl Bpin esters is that running reactions at room temperature can actually increase protodeboronation. At low temperatures, transmetalation is sluggish, leaving the Bpin ester exposed to the basic aqueous phase where slow hydrolysis and subsequent degradation outpace the catalytic cycle[7].

Self-Validating Experimental Workflows

To harness the stability of the this compound pinacol ester while avoiding its latent degradation pathways, the cross-coupling protocol must be engineered as a self-validating system. Every reagent choice must serve a specific kinetic purpose.

Catalyst and Solvent Rationale
  • Catalyst: Use a highly active precatalyst like XPhos Pd G3 or Pd(dppf)Cl₂ . These ensure that the oxidative addition and transmetalation steps are exceptionally fast, pulling the equilibrium away from degradation[3][7].

  • Solvent: A biphasic system of 1,4-Dioxane/H₂O (4:1) is optimal. Dioxane solubilizes the Bpin ester, while the controlled amount of water facilitates the necessary base activation without overwhelming the system with protons[3][7].

W Step1 1. Reagent Preparation (Bpin Ester + Aryl Halide) Step2 2. Catalyst Selection (e.g., XPhos Pd G3) Step1->Step2 Step3 3. Biphasic Solvent System (Dioxane/H2O, Mild Base) Step2->Step3 Step4 4. Controlled Heating (Avoid prolonged RT exposure) Step3->Step4 Step5 5. Product Isolation (Chromatography) Step4->Step5

Caption: Self-validating Suzuki-Miyaura workflow optimized for heteroaryl pinacol esters.

Step-by-Step Methodology: Optimized Suzuki-Miyaura Coupling

Materials Required:

  • Aryl halide electrophile (1.0 equiv)

  • This compound pinacol ester (1.2–1.5 equiv)

  • XPhos Pd G3 (2–5 mol%)

  • K₃PO₄ or K₂CO₃ (2.0–3.0 equiv)

  • Degassed 1,4-Dioxane and HPLC-grade H₂O

Procedure:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the Bpin ester (1.2 mmol), and XPhos Pd G3 (0.02 mmol).

  • Base Addition: Add the inorganic base (K₃PO₄, 2.0 mmol). Causality Check: K₃PO₄ provides a sufficiently alkaline environment to activate the boronate without the excessive harshness of NaOH, which would accelerate protodeboronation[3].

  • Atmosphere Exchange: Seal the vessel and purge with inert gas (Argon or N₂) for 3 cycles.

  • Solvent Introduction: Inject degassed 1,4-Dioxane (4.0 mL) followed by degassed H₂O (1.0 mL) via syringe.

  • Kinetic Heating (Critical Step): Immediately plunge the reaction vessel into a pre-heated oil bath at 85 °C to 90 °C . Do not let the mixture stir at room temperature. Rapid heating ensures the transmetalation rate immediately outpaces the base-catalyzed protodeboronation rate[7].

  • Monitoring (Self-Validation): Monitor the reaction via TLC or LC-MS after 1 hour. You should observe the rapid disappearance of the aryl halide. If significant 8-methylquinoline (de-borylated byproduct) is detected alongside unreacted aryl halide, the transmetalation is too slow—indicating a poisoned catalyst or insufficient heating.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Conclusion

The transition from this compound to its pinacol ester is not merely a matter of convenience; it is a thermodynamic necessity for reliable cross-coupling. By utilizing the steric bulk and reduced Lewis acidity of the Bpin group, chemists can suppress the highly favored protodeboronation pathway inherent to 4-substituted quinolines. However, realizing this advantage requires strict adherence to kinetic principles—specifically, utilizing highly active palladium precatalysts and immediate thermal activation to ensure transmetalation outcompetes hydrolytic degradation.

References

  • A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling. Benchchem.
  • Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center. Benchchem.
  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Reddit - r/chemistry.
  • An Improved PIII/PV O-Catalyzed Reductive C–N Coupling of Nitroaromatics and Boronic Acids by Mechanistic Differentiation of Rate- and Product-Determining Steps. Journal of the American Chemical Society.
  • Protodeboronation. Wikipedia.
  • Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. The Journal of Organic Chemistry.
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate.
  • Ethyl Pinacol Boronates as Advantageous Precursors for Copper-Mediated Radiofluorination. Amazon S3.

Sources

An In-depth Technical Guide to Heteroaryl Boronic Acid Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indispensable Role of Heteroaryl Boronic Acids in Modern Drug Discovery

Heterocyclic aromatic moieties are cornerstone pharmacophores in medicinal chemistry, profoundly influencing the pharmacological and physicochemical properties of drug candidates, including their solubility, lipophilicity, and metabolic stability.[1] The ability to efficiently forge carbon-carbon bonds to introduce these vital structural units has revolutionized drug design. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its mild conditions, high functional group tolerance, and broad applicability.[2][3] At the heart of this transformation are organoboron reagents, with heteroaryl boronic acids (HBAs) and their derivatives emerging as indispensable building blocks.[4][5]

This guide provides a comprehensive overview of heteroaryl boronic acids, moving beyond simple protocols to explore the underlying principles that govern their reactivity, stability, and successful application. We will delve into the common challenges encountered when working with these reagents and present field-proven strategies, from the use of protective groups to optimized reaction conditions, empowering researchers to harness the full synthetic potential of these versatile building blocks.

The Dichotomy of Heteroaryl Boronic Acids: Reactivity vs. Instability

The utility of heteroaryl boronic acids is a tale of two competing chemical characteristics. On one hand, they are remarkably effective nucleophiles in palladium-catalyzed cross-coupling reactions.[6] On the other, many are inherently unstable, which can severely limit their storage and compromise reaction efficiency.[7] Understanding this dichotomy is the first step toward mastering their use.

Key Challenges in Handling Heteroaryl Boronic Acids:

  • Protodeboronation: This is a major decomposition pathway where the C-B bond is cleaved by a proton source (often water or alcohol), replacing the boronic acid group with a hydrogen atom.[1][6] This process is particularly problematic for electron-rich heterocycles and those where the boronic acid group is adjacent to a heteroatom (e.g., 2-substituted pyridines).[4][8]

  • Catalyst Inhibition (The "2-Pyridyl Problem"): The Lewis basic nitrogen atom in certain heterocycles, especially 2-pyridyl derivatives, can coordinate to the palladium catalyst, leading to its deactivation and sluggish or failed reactions.[4][9]

  • Purification and Characterization: Boronic acids can be challenging to purify via standard silica gel chromatography.[10] Furthermore, they often exist as a mixture of the free acid and its cyclic trimer anhydride, the boroxine, which can complicate characterization and quantitative analysis.[6][11]

To circumvent these issues, a primary strategic decision involves whether to use the free boronic acid or a more stable derivative.

Strategic Management: Boronic Acid Protecting Groups and Derivatives

The challenges associated with unprotected boronic acids have spurred the development of various stable surrogates.[7][11] These derivatives are designed to mask the reactive boronic acid moiety, enhancing benchtop stability and, in some cases, facilitating purification. The choice of derivative is a critical experimental parameter dictated by the specific heteroaryl core and the planned reaction conditions.

Derivative TypeKey FeaturesAdvantagesConsiderations
Pinacol Boronate Esters The most common protecting group, often introduced via Miyaura borylation.[11]Generally stable enough for column chromatography; can often be used directly in coupling reactions.[11][12]Can be difficult to hydrolyze back to the free acid; some are still susceptible to decomposition.[11][13]
MIDA Boronates Forms a stable, tetracoordinated complex with N-methyliminodiacetic acid.[7]Exceptionally stable to a wide range of anhydrous conditions, including chromatography; enables slow, in-situ release of the boronic acid under aqueous basic conditions.[7][14]Preparation can be laborious, requiring rigorous removal of water.[11]
Potassium Trifluoroborates Crystalline, air-stable salts.[11]Highly stable and easy to handle; often show different reactivity profiles compared to boronic acids.[8]Can require specific, sometimes harsher, conditions for efficient coupling.
DABO Boronates Diethanolamine (DEA) complexes that are air-stable, solid reagents.[14]Simple and efficient to prepare; can be used directly in Suzuki-Miyaura reactions, even in the presence of water.[14][15]Steric hindrance can sometimes prevent the formation of the complex.[15]

The development of novel esters, such as 1,1,2,2-tetraethylethylene glycol esters (ArB(Epin)s), has specifically targeted the challenge of purification, creating derivatives that are robustly stable to silica gel chromatography while remaining reactive in coupling reactions.[10][16]

The Suzuki-Miyaura Coupling: A Practical Workflow

The Suzuki-Miyaura reaction is the premier application for heteroaryl boronic acids, enabling the construction of biaryl and hetero-biaryl scaffolds that are prevalent in pharmaceuticals.[1][3] A deep understanding of the catalytic cycle and the role of each component is crucial for reaction optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X Oxidative Adduct oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation trans_intermediate R¹-Pd(II)L_n-R² Transmetalation Product pd_complex->trans_intermediate   R²-B(OH)₂ transmetalation->trans_intermediate reductive_elimination Reductive Elimination trans_intermediate->reductive_elimination product R¹-R² Coupled Product reductive_elimination->product product->pd0  Regenerates  Catalyst boronate [R²-B(OH)₂X]⁻ Boronate Complex base Base (e.g., K₃PO₄) hba R²-B(OH)₂ Heteroaryl Boronic Acid hba->boronate Activation halide R¹-X (Aryl/Heteroaryl Halide) Troubleshooting_Flowchart start Low or No Product Yield check_sm Analyze Crude Reaction by LC-MS start->check_sm sm_present Significant Starting Material Remains check_sm->sm_present Yes sm_gone Starting Material Consumed check_sm->sm_gone No catalyst_issue Potential Catalyst Deactivation? sm_present->catalyst_issue protodeboronation Protodeboronation of HBA Observed? sm_gone->protodeboronation ligand_change Action: Screen different ligands (e.g., more electron-rich/bulky) catalyst_issue->ligand_change Yes temp_increase Action: Increase reaction temperature catalyst_issue->temp_increase No homocoupling Homocoupling of Halide or HBA Observed? protodeboronation->homocoupling No use_ester Action: Use a stable derivative (MIDA, Pinacol) or milder base protodeboronation->use_ester Yes degas_again Action: Ensure rigorous degassing; check catalyst pre-activation homocoupling->degas_again Yes unknown Other byproducts observed homocoupling->unknown No re_evaluate Re-evaluate reaction conditions (solvent, base) unknown->re_evaluate

Sources

The 8-Methylquinoline Scaffold in Modern Drug Discovery: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Nature of 8-Methylquinoline

In the pursuit of novel therapeutics, the quinoline core has long been recognized as a "privileged scaffold." However, specific substitution patterns—most notably the 8-methylquinoline derivative—have recently emerged as powerful tools for addressing complex pharmacological challenges. The strategic placement of a methyl group at the C8 position provides unique steric shielding and alters the electronic distribution of the quinoline ring. This subtle modification significantly impacts target residence time, lipophilicity, and the molecule's susceptibility to late-stage functionalization (LSF).

This whitepaper synthesizes recent breakthroughs in the application of 8-methylquinoline derivatives across GPCR modulation, oncology, and virology. Furthermore, it provides validated, step-by-step experimental protocols for evaluating binding kinetics and executing complex C-H functionalizations, ensuring that drug discovery teams can seamlessly integrate these methodologies into their pipelines.

Target Class 1: GPCR Modulation & Time-Dependent Inhibition

A hallmark of modern pharmacology is the shift from simple affinity (


) optimization to kinetic optimization—specifically, maximizing drug-target residence time. 8-Methylquinoline derivatives have demonstrated exceptional utility as Negative Allosteric Modulators (NAMs) for G-protein coupled receptors (GPCRs).
Case Study: MCH1 Receptor Antagonism (Anti-Obesity)

The Melanin-Concentrating Hormone Receptor 1 (MCH1) is a validated target for anti-obesity therapeutics. Researchers at Takeda Pharmaceuticals discovered that the 8-methylquinoline derivative MQ1 acts as a highly potent NAM of the MCH1 receptor[1].

Mechanistic Causality: Why does the 8-methylquinoline scaffold excel here? The steric bulk of the C8-methyl group restricts the conformational flexibility of the ligand within the allosteric binding pocket. This structural rigidity results in a remarkably slow dissociation rate (


), leading to time-dependent inhibition[1]. Slower dissociation kinetics mean the drug remains bound to the receptor longer, providing sustained in vivo efficacy without requiring high peak plasma concentrations (

), thereby minimizing off-target toxicity.
Quantitative Data: MQ1 Inhibition Profile

MQ1 demonstrates insurmountable antagonism across multiple downstream signaling pathways. The IC50 values decrease significantly as pre-incubation time increases, a classic signature of slow-binding kinetics[1].

Signaling PathwayAssay TypeIC50 (Without Pre-incubation)IC50 (120 min Pre-incubation)
G

Signaling
cAMP Accumulation14.0 nM1.9 nM

-Arrestin
PathHunter Recruitment5.7 nM1.7 nM
Receptor Binding

-MCH-(4-19)
2.5 nM0.39 nM

Table 1: Time-dependent inhibition of MCH1 receptor pathways by 8-methylquinoline derivative MQ1. Data summarized from[1].

MCH1_Signaling MCH MCH (Agonist) MCH1R MCH1 Receptor MCH->MCH1R Activates MQ1 MQ1 (8-Methylquinoline NAM) MQ1->MCH1R Allosteric Inhibition Gai Gαi Pathway MCH1R->Gai Gaq Gαq Pathway MCH1R->Gaq bArrestin β-Arrestin Pathway MCH1R->bArrestin Response Cellular Response (Obesity/Metabolism) Gai->Response Gaq->Response bArrestin->Response

Caption: Allosteric modulation of MCH1 receptor signaling pathways by 8-methylquinoline derivative MQ1.

Protocol 1: Washout Experiment for Dissociation Kinetics

To validate the slow-dissociation profile of an 8-methylquinoline derivative, a self-validating washout assay must be performed. This differentiates a reversible, slow-dissociating ligand from an irreversible covalent binder.

  • Cell Preparation: Seed CHO cells stably expressing the target GPCR (e.g., MCH1) in a 96-well plate at

    
     cells/well. Incubate overnight at 37°C.
    
  • Ligand Incubation: Add the 8-methylquinoline derivative at a concentration of

    
    . Incubate for 120 minutes to ensure steady-state binding equilibrium is reached.
    
  • Washout Phase (The Critical Step): Rapidly wash the cells three times with warm assay buffer to remove unbound ligand. Causality: If the compound is a rapid-reversible binder, activity will immediately restore. If it is a covalent binder, activity will never restore.

  • Agonist Challenge: Immediately add the native agonist (e.g., MCH at

    
    ) at various time points post-washout (0, 30, 60, 120, 240 mins).
    
  • Signal Detection: Measure downstream signaling (e.g., cAMP via HTRF or

    
    -arrestin via chemiluminescence). Calculate the 
    
    
    
    by plotting the recovery of the agonist response over time using a one-phase exponential association model.

Target Class 2: Kinase & Protease Inhibition (Oncology & Virology)

Beyond GPCRs, the 8-methylquinoline scaffold is highly amenable to multi-target inhibition in oncology and viral replication.

Oncology: The 7-Bromo-4-chloro-8-methylquinoline Precursor

In cancer drug discovery, 7-bromo-4-chloro-8-methylquinoline serves as a highly versatile synthetic building block[2]. The distinct halogen substitution pattern allows for orthogonal reactivity:

  • C4-Chlorine: Highly susceptible to nucleophilic aromatic substitution (

    
    ) with various amines, allowing for the rapid generation of libraries targeting the ATP-binding pockets of kinases.
    
  • C7-Bromine: Serves as an ideal handle for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to extend the pharmacophore into adjacent hydrophobic pockets.

Derivatives synthesized from this scaffold have shown profound efficacy in blocking the EGFR/PI3K/Akt signaling cascade, a critical pathway in tumor proliferation[2].

Kinase_Inhibition Ligand Growth Factors Receptor EGFR / VEGFR-2 Ligand->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Tumor Proliferation Akt->Proliferation Inhibitor 8-Methylquinoline Derivatives Inhibitor->Receptor Blockade Inhibitor->PI3K Blockade

Caption: Multi-target inhibition of the EGFR/PI3K/Akt signaling cascade by quinoline derivatives.

Virology: SARS-CoV-2 Mpro Inhibition

Recent computational drug repurposing studies have identified 7-methoxy-8-methylquinoline moieties as potent binders to the SARS-CoV-2 Main Protease (Mpro)[3]. Molecular docking reveals that the 8-methylquinoline core perfectly occupies the third binding pocket of Mpro, establishing crucial hydrophobic contacts with Met165 and Pro168[3].

Compound FeatureTarget PocketKey InteractionBinding Energy (kcal/mol)
Co-crystallized LigandP1, P2, P3H-bond (Phe140, Me49)-6.94
7-Methoxy-8-methylquinoline Moiety P3 Pocket Hydrophobic (Met165, Pro168) -6.95

Table 2: Binding energetics of 8-methylquinoline derivatives against SARS-CoV-2 Mpro[3].

Late-Stage Functionalization: Pd-Catalyzed C-H Fluorination

To optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-methylquinoline hits, medicinal chemists frequently employ Late-Stage Functionalization (LSF). The introduction of a fluorine atom can drastically improve metabolic stability by blocking cytochrome P450 oxidation sites.

Sanford and colleagues developed a breakthrough Palladium-catalyzed ligand-directed C-H fluorination protocol specifically optimized for 8-methylquinoline derivatives[4][5].

Mechanistic Causality: Forming a C(sp2)-F bond via transition metal catalysis is notoriously difficult due to the high barrier of reductive elimination. This protocol solves the issue by utilizing a hypervalent iodine oxidant (


) to drive the catalytic cycle from Pd(II) to a highly reactive Pd(IV) intermediate. Silver fluoride (AgF) is chosen as the fluoride source because it provides sufficient nucleophilic fluoride solubility in organic solvents without being overly basic, which would otherwise degrade the substrate[4].
Protocol 2: Pd-Catalyzed C-H Fluorination of 8-Methylquinoline

Note: This protocol must be executed under rigorously anhydrous conditions to prevent competitive C-H oxygenation.

  • Reaction Setup: In an argon-filled glovebox, charge an oven-dried reaction vial with the 8-methylquinoline derivative (1.0 equiv, 0.2 mmol).

  • Catalyst & Oxidant Loading: Add

    
     (10 mol%) as the catalyst and 
    
    
    
    (2.0 equiv) as the terminal oxidant. Causality: The pivalate ligands on the oxidant enhance the solubility and stability of the Pd(IV) intermediate compared to standard acetate ligands[4].
  • Fluoride Addition: Add AgF (3.0 equiv). Ensure the AgF is freshly dried and protected from light.

  • Solvent & Heating: Suspend the mixture in anhydrous

    
     (2.0 mL). Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat to 60°C for 24 hours.
    
  • Workup & Isolation: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove silver salts and palladium black, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the fluorinated 8-methylquinoline analog. Verify regioselectivity via

    
     and 
    
    
    
    NMR.

Fluorination_Workflow Step1 1. Substrate Preparation (8-Methylquinoline) Step2 2. Catalyst/Oxidant Addition (Pd(OAc)2, PhI(OPiv)2) Step1->Step2 Step3 3. Fluoride Source (AgF in CH2Cl2) Step2->Step3 Step4 4. C-H Activation & Oxidation (60°C, Pd(II) -> Pd(IV)) Step3->Step4 Step5 5. Reductive Elimination (C-F Bond Formation) Step4->Step5 Step6 6. Isolation & Verification (NMR, MS) Step5->Step6

Caption: Step-by-step workflow for the Pd-catalyzed C-H fluorination of 8-methylquinoline derivatives.

Conclusion

The 8-methylquinoline scaffold is far more than a simple structural variation; it is a meticulously tunable pharmacophore that dictates receptor residence time, enables multi-pathway kinase inhibition, and serves as an ideal substrate for advanced C-H functionalization. By leveraging the specific steric and electronic properties of the C8-methyl group, drug discovery teams can design therapeutics with superior pharmacokinetic profiles, lower off-target toxicity, and enhanced clinical efficacy.

References

  • The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times Source: British Journal of Pharmacology (via NIH) URL:[Link]

  • Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride Source: Journal of the American Chemical Society (via NIH) URL:[Link]

  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • COMPUTATIONAL DRUG REPROPOSING TO IDENTIFY SARS-COV-2 MPRO INHIBITORS: MOLECULAR DOCKING, ADMET ANALYSIS, AND IN-SILICO/IN-VITRO TOXICITY STUDY Source: Universal Journal of Pharmaceutical Research URL:[Link]

Sources

Comprehensive Technical Guide on (8-Methylquinolin-4-yl)boronic Acid: Structural Properties, Analytical Characterization, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(8-Methylquinolin-4-yl)boronic acid is a highly versatile organoboron building block utilized extensively in modern medicinal chemistry and drug discovery. The quinoline core is widely recognized as a "privileged scaffold," frequently integrated into antimalarial, anticancer, and neuroprotective agents due to its favorable pharmacokinetic profiles and target engagement capabilities[1]. The strategic placement of a boronic acid moiety at the C4 position, coupled with a methyl group at the C8 position, provides unique steric and electronic properties that can be leveraged for late-stage functionalization. This whitepaper details the core molecular specifications, the analytical challenges associated with its mass spectrometric characterization, and field-proven protocols for its application in Suzuki-Miyaura cross-coupling.

Core Physicochemical Specifications

Accurate baseline data is critical for reaction stoichiometry and analytical validation. The following table summarizes the quantitative physicochemical properties of this compound[2].

PropertySpecification
Chemical Name This compound
Molecular Formula C₁₀H₁₀BNO₂
Molecular Weight 187.01 g/mol
Monoisotopic Mass 187.08 g/mol
SMILES String Cc1cccc2c1c(B(O)O)ccn2
Hydrogen Bond Donors 2 (from the boronic acid -OH groups)
Hydrogen Bond Acceptors 3 (2 from oxygen, 1 from quinoline nitrogen)

Structural Causality in Drug Design (E-E-A-T)

The selection of the this compound isomer is rarely arbitrary in drug design. Advances in structure-based design have collectively expanded the therapeutic reach of quinoline derivatives, allowing for precise tuning of physicochemical properties[3].

  • The Quinoline Scaffold: The rigid bicyclic framework readily engages in

    
     stacking within hydrophobic protein pockets (e.g., kinase ATP-binding sites), while the nitrogen atom acts as a critical hydrogen bond acceptor[1].
    
  • C8-Methyl Steric Effect (Causality): The methyl group at the 8-position sits adjacent to the quinoline nitrogen. This creates localized steric hindrance that restricts the rotational freedom of the quinoline ring when bound to a target protein, minimizing the entropic penalty upon binding. Furthermore, the electron-donating nature of the methyl group subtly modulates the basicity (

    
    ) of the adjacent nitrogen, which can optimize membrane permeability.
    
  • C4-Boronic Acid: Positioned para to the nitrogen in the heterocyclic ring, the C4 position is electronically distinct. The boronic acid serves as a highly reactive handle for palladium-catalyzed C-C bond formation, allowing chemists to rapidly extend the pharmacophore into adjacent binding pockets.

Analytical Characterization: Overcoming the Boroxine Challenge

The Mechanistic Problem

A critical challenge in validating the molecular weight (187.01 g/mol ) of boronic acids via Mass Spectrometry (MS) is their propensity to undergo thermally induced dehydration and trimerization to form a cyclic anhydride known as a boroxine ring [4]. Under standard Electrospray Ionization (ESI) or MALDI conditions, three molecules of this compound condense, losing three water molecules. This results in a massive spectral shift that confounds molecular weight verification and purity analysis.

Self-Validating LC-MS Protocol

To accurately confirm the C₁₀H₁₀BNO₂ formula without boroxine interference, the following analytical protocol must be employed:

  • Sample Preparation: Avoid prolonged heating or storage in dry organic solvents. Prepare the sample in a protic solvent mixture (e.g., 50:50 Water/Acetonitrile with 0.1% Formic Acid) immediately prior to injection. The presence of water shifts the equilibrium away from the boroxine trimer back to the free boronic acid.

  • Derivatization (Optional but Recommended): If trimerization persists, perform a rapid pre-column derivatization with a 1,2-diol (e.g., pinacol) to form a stable boronate ester, which does not undergo dehydration[4].

  • Chromatography: Utilize an Ultra-High-Performance Liquid Chromatography (UHPLC) system with a C18 column. Fast run times (<2 minutes) are essential to limit on-column dehydration and subsequent dimer/trimer formation[5].

  • Detection & Validation: Monitor for the

    
     ion at m/z 188.08. Self-Validation Step:  Confirm the identity by observing the characteristic boron isotopic pattern: approximately 20% 
    
    
    
    and 80%
    
    
    .

MS_Workflow A Boronic Acid Sample MW: 187.01 B Risk: Dehydration Boroxine Formation A->B Heat / Time C Pre-derivatization (1,2-diol addition) A->C Stabilization D Fast LC Separation (<2 min run time) A->D Direct Analysis E Accurate Mass Detection [M+H]+ 188.08 C->E Stable Ester MS D->E Avoids Trimerization

Workflow for LC-MS analysis of boronic acids to prevent boroxine trimerization.

Synthetic Application: Suzuki-Miyaura Cross-Coupling Protocol

This compound is primarily utilized to synthesize C4-arylated or heteroarylated quinoline derivatives via the Suzuki-Miyaura reaction. The biphasic system is crucial for the Suzuki-Miyaura coupling of quinolines, ensuring the solubility of both organic substrates and inorganic bases[6].

Step-by-Step Methodology
  • Reagent Assembly: To a flame-dried Schlenk flask, add the target Aryl Halide (1.0 equiv, e.g., 0.5 mmol), this compound (1.2 equiv, 0.6 mmol), and Potassium Carbonate (

    
    , 2.0 equiv, 1.0 mmol).
    
  • Solvent Addition & Degassing: Add a biphasic solvent mixture of 1,4-Dioxane and Water (4:1 ratio, 5 mL total volume). Causality: Water is required to dissolve the inorganic base and activate the boronic acid to form the highly reactive trihydroxyboronate anion, while dioxane solubilizes the organic substrates. Sparge the mixture with Argon gas for 15 minutes to remove dissolved oxygen.

  • Catalyst Introduction: Under a positive flow of Argon, add the palladium catalyst,

    
     (0.05 equiv, 0.025 mmol). Causality: A bidentate ligand like dppf is chosen to prevent catalyst poisoning by the basic quinoline nitrogen and to facilitate the coupling of sterically hindered C4-positions.
    
  • Reaction Execution: Seal the flask and heat the mixture to 90°C with vigorous stirring for 12 hours. Monitor the consumption of the aryl halide via TLC or LC-MS.

  • Self-Validating Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (3 x 10 mL) followed by brine (10 mL). The presence of the product in the organic layer (validated by UV-active spots on TLC) confirms successful transmetalation and reductive elimination. Dry over anhydrous

    
    , concentrate, and purify via silica gel flash chromatography.
    

Suzuki_Cycle Pd0 Pd(0) Catalyst OA Oxidative Addition Pd(II) Complex Pd0->OA Addition of Ar-X TM Transmetalation Boronate Transfer OA->TM Base Activation RE Reductive Elimination Product Release TM->RE Isomerization RE->Pd0 Regenerates Pd(0) Product C4-Arylated Quinoline RE->Product ArX Aryl Halide (Ar-X) ArX->OA Boronic (8-Methylquinolin-4-yl) boronic acid + Base Boronic->TM

Catalytic cycle of the Suzuki-Miyaura cross-coupling using a Pd(0) catalyst.

References

  • Title: Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry Source: PubMed (NIH) URL: [Link]

  • Title: Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain Source: ChemiJournal URL: [Link]

  • Title: Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry Source: PMC (NIH) URL: [Link]

  • Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Source: RSC Publishing URL: [Link]

Sources

Technical Whitepaper: Custom Synthesis and Availability of (8-Methylquinolin-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The functionalization of the quinoline core is a cornerstone of modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. Specifically, quinoline-4-boronic acids are highly sought-after intermediates for Suzuki-Miyaura cross-coupling reactions[1]. The specific derivative, (8-Methylquinolin-4-yl)boronic acid , is of critical interest for synthesizing sterically constrained pharmacophores, such as potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors[2].

Commercial Availability vs. Custom Synthesis

While simple aryl boronic acids are ubiquitous, heteroaryl boronic acids with specific substitution patterns are considered specialized reagents. This compound is cataloged by select specialized chemical vendors, such as 3[3]. However, off-the-shelf availability is frequently limited or restricted to micro-scale quantities[4]. This necessitates robust, in-house custom synthesis protocols to support structure-activity relationship (SAR) campaigns, isotopic labeling, and scale-up efforts.

Mechanistic Rationale: Overcoming C-4 Borylation Challenges

Historically, synthesizing C-4 borylated quinolines relied on harsh lithium-halogen exchange, a method that suffers from poor functional group tolerance and strict cryogenic requirements. Direct Palladium-catalyzed borylation of 4-chloroquinolines is notoriously challenging due to two factors:

  • The electron-deficient nature of the quinoline ring makes oxidative addition difficult.

  • The quinoline nitrogen has a strong propensity to coordinate with and deactivate the palladium catalyst[1].

To overcome this, modern protocols utilize bis(pinacolato)diboron (B


pin

) in the presence of a palladium catalyst and a bulky, electron-rich biaryl phosphine ligand like XPhos [1].
  • Causality of Ligand Choice : The steric bulk of XPhos prevents catalyst poisoning by physically blocking the quinoline nitrogen from coordinating to the Pd center. Simultaneously, its electron-rich nature accelerates the oxidative addition of the recalcitrant C(sp

    
    )-Cl bond[1].
    

Quantitative Data: Catalyst Optimization

Table 1 summarizes the optimization of the catalytic system for the C-4 borylation of structurally complex chloroquinolines. The data highlights the critical dependency on ligand selection to achieve viable yields[1].

Table 1: Optimization of Pd-Catalyzed C-4 Borylation

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Pd(OAc)

(2)
NoneKOAc (2.0)1,4-Dioxane90< 10
Pd(OAc)

(2)
PPh

(4)
KOAc (2.0)1,4-Dioxane9015
Pd(OAc)

(2)
XPhos (2) KOAc (2.0) 1,4-Dioxane 90 60

Self-Validating Experimental Protocol

To synthesize this compound from 4-chloro-8-methylquinoline, we employ a three-stage workflow: Borylation, Salt Conversion, and Hydrolysis.

  • Causality of Workflow Design : Direct hydrolysis of heteroaryl pinacol esters often results in protodeboronation (loss of the boron group). Converting the pinacol ester to a potassium trifluoroborate salt provides a stable, easily purifiable intermediate that ensures high fidelity in the final hydrolysis step[1].

Stage 1: Pd-Catalyzed Borylation
  • Preparation : In an oven-dried Schlenk flask under argon, combine 4-chloro-8-methylquinoline (1.0 equiv, 0.5 mmol), B

    
    pin
    
    
    
    (1.5 equiv, 0.75 mmol), and anhydrous KOAc (2.0 equiv, 1.0 mmol)[1].
    • Validation Check: KOAc is deliberately chosen over stronger bases (e.g., K

      
      CO
      
      
      
      ) to prevent the premature hydrolysis of B
      
      
      pin
      
      
      .
  • Catalyst Addition : Add Pd(OAc)

    
     (2 mol%) and XPhos (2 mol%)[1].
    
  • Reaction : Inject anhydrous 1,4-dioxane (2 mL) and heat the mixture to 90 °C for 12 hours[1].

  • Isolation : Monitor by TLC and LC-MS. Once the starting material mass is fully consumed, filter the mixture through a Celite pad to remove Pd black. Concentrate the filtrate and purify via flash chromatography to isolate the pinacol ester intermediate.

Stage 2: Conversion to Trifluoroborate Salt
  • Dissolve the purified pinacol ester in methanol.

  • Add a saturated aqueous solution of KHF

    
     (4.0 equiv)[1].
    
  • Stir at room temperature for 3 hours.

    • Validation Check: The thermodynamic stability of the B-F bond drives the displacement of the pinacol ligand. This causes the potassium (8-methylquinolin-4-yl)trifluoroborate salt to precipitate out of solution, allowing for isolation by simple vacuum filtration, thereby bypassing complex chromatography[1].

Stage 3: Hydrolysis to Free Boronic Acid
  • Suspend the isolated trifluoroborate salt in a biphasic mixture of THF/H

    
    O.
    
  • Add LiOH (3.0 equiv) and stir at room temperature until the salt fully dissolves.

  • Carefully neutralize the aqueous layer with dilute HCl to pH 6 to precipitate the pure this compound[1]. Confirm final purity via

    
    H-NMR and 
    
    
    
    B-NMR.

Mechanistic Pathway Visualization

BorylationCycle Pd0 Active Catalyst [Pd(0) / XPhos] OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd C-Cl Insertion TransMet Transmetalation Pd(II)-Bpin Complex OxAdd->TransMet Acetate Exchange RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration PinEster Pinacol Ester Intermediate RedElim->PinEster Substrate 4-Chloro-8-methylquinoline Substrate->OxAdd B2pin2 B2pin2 + KOAc B2pin2->TransMet Salt Trifluoroborate Salt (KHF2) PinEster->Salt KHF2 / MeOH FinalProduct (8-Methylquinolin-4-yl) boronic acid Salt->FinalProduct Hydrolysis

Pd-catalyzed C-4 borylation cycle of 4-chloro-8-methylquinoline and downstream hydrolysis.

References

  • Title: A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2)
  • Title: 355386-94-6 | Quinolin-5-ylboronic acid | BLD Pharm (Contains Catalog BD00854523)
  • Title: 2098697-58-4 | (8-MEthylquinolin-7-yl)boronic acid | BLD Pharm (Contains Catalog BD00854523)

Sources

Methodological & Application

Application Note: Overcoming Protodeboronation in the Suzuki-Miyaura Coupling of (8-Methylquinolin-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

(8-Methylquinolin-4-yl)boronic acid is a highly privileged heterocyclic building block in modern drug discovery. The 8-methylquinoline scaffold is frequently incorporated into target molecules, most notably in the development of high-affinity Liver X Receptor (LXR) agonists for cardiovascular diseases[1][2].

However, the Suzuki-Miyaura cross-coupling of 4-quinolineboronic acids presents a notorious synthetic challenge: rapid base-catalyzed protodeboronation [3]. Heteroaromatic boronic acids with electron-deficient rings, such as pyridines and quinolines, are highly susceptible to C–B bond cleavage[4]. Under standard aqueous basic conditions, the boronic acid forms a tetracoordinate boronate (zwitterionic) intermediate, which rapidly fragments to yield the dead-end product, 8-methylquinoline[4].

The presence of the 8-methyl group introduces a dual mechanistic effect:

  • Steric Shielding: It partially shields the quinoline nitrogen lone pair, reducing its tendency to coordinate with and deactivate the palladium catalyst.

  • Steric Hindrance: It increases the steric bulk around the reaction center, which can slow down the critical transmetalation step, giving the competing protodeboronation pathway a kinetic advantage.

To achieve high yields, the catalytic cycle must be optimized so that the rate of transmetalation significantly outpaces the rate of protodeboronation.

Mechanistic Pathway & Competing Reactions

The following diagram illustrates the kinetic competition between the productive Suzuki-Miyaura catalytic cycle and the destructive protodeboronation pathway.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species PdII_OA Pd(II) Complex (Oxidative Addition) Pd0->PdII_OA Oxidative Addition (+ Ar-X) PdII_TM Pd(II) Complex (Transmetalation) PdII_OA->PdII_TM Transmetalation (+ Boronic Acid, Base) PdII_TM->Pd0 Reductive Elimination Product Cross-Coupled Product (8-Methyl-4-arylquinoline) PdII_TM->Product ArX Aryl Halide (Ar-X) ArX->PdII_OA Boronic (8-Methylquinolin-4-yl) boronic acid Boronic->PdII_TM Protodeboronation Protodeboronation (Side Reaction) Boronic->Protodeboronation Base / H2O Degraded 8-Methylquinoline (Dead End) Protodeboronation->Degraded

Caption: Catalytic cycle of Suzuki-Miyaura coupling vs. the competing protodeboronation pathway.

Optimization of Reaction Conditions

To suppress protodeboronation, the choice of catalyst, base, and solvent is critical.

  • Catalyst: Traditional catalysts like Pd(PPh₃)₄ suffer from slow transmetalation rates. Utilizing highly active precatalysts with bulky, electron-rich ligands (e.g., XPhos Pd G3) accelerates both oxidative addition and transmetalation.

  • Base & Solvent: Strong bases (e.g., NaOH) and high water content accelerate the fragmentation of the boronate intermediate[4]. A milder base (K₃PO₄) in a biphasic or controlled-water solvent system (THF/H₂O) at moderate temperatures (60 °C) provides the optimal balance.

Table 1: Optimization of Coupling Conditions
EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Yield of Product (%)Yield of 8-Methylquinoline (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)902565
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)905535
3XPhos Pd G3K₃PO₄Dioxane/H₂O (4:1)9088<5
4XPhos Pd G3K₃PO₄THF/H₂O (4:1)6092<2

Note: Yields determined by quantitative LC-MS using an internal standard. Entry 4 represents the optimized, self-validating protocol described below.

Experimental Protocol

This protocol is designed as a self-validating system. By monitoring the reaction via LC-MS, the ratio of the desired product mass to the degradation product mass (m/z 144.08 for 8-methylquinoline) provides real-time feedback on the integrity of the boronic acid.

Reagents & Equipment
  • This compound (1.5 equiv)

  • Aryl or Heteroaryl Halide (1.0 equiv, preferably bromide or iodide)

  • XPhos Pd G3 (3–5 mol%)

  • Potassium phosphate tribasic (K₃PO₄, 3.0 equiv)

  • Tetrahydrofuran (THF) and Deionized Water (Degassed)

  • Schlenk flask or sealed reaction vial with a PTFE septum

Step-by-Step Methodology

Step 1: Reagent Preparation & Inert Atmosphere

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.5 mmol, 280 mg), XPhos Pd G3 (0.03 mmol, 25 mg), and K₃PO₄ (3.0 mmol, 637 mg).

  • Seal the vial with a PTFE-lined septum.

  • Evacuate the vial and backfill with ultra-pure Argon (repeat 3 times) to ensure the complete removal of oxygen, which can prematurely oxidize the electron-rich phosphine ligand.

Step 2: Solvent Addition & Degassing

  • In a separate flask, prepare a mixture of THF and H₂O (4:1 v/v). Degas the solvent mixture by sparging with Argon for at least 15 minutes.

  • Using a gas-tight syringe, add 5.0 mL of the degassed THF/H₂O mixture to the reaction vial.

Step 3: Reaction Execution

  • Place the vial in a pre-heated oil bath or heating block set to 60 °C. Crucial Insight: Maintaining the temperature at 60 °C rather than the traditional 90–100 °C significantly retards the thermal activation barrier required for protodeboronation.

  • Stir vigorously (800–1000 rpm) to ensure adequate mixing of the biphasic system.

  • Self-Validation Check: After 2 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. Look for the disappearance of the aryl halide and monitor the ratio of product to 8-methylquinoline (m/z 144.08). If protodeboronation exceeds 10%, verify the degassing procedure and base stoichiometry.

Step 4: Work-up & Purification

  • Upon completion (typically 4–6 hours), cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate or DCM/MeOH gradient, depending on the aryl halide used).

References

  • BindingDB. "BDBM20011: 2-[4-({[3-(3-benzyl-8-methylquinolin-4-yl)phenyl]amino}methyl)phenyl]acetic acid." Binding Database. Available at: [Link]

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016, 138(29), 9145–9157. Available at:[Link]

  • Collini, M. D. et al. "Quinolines useful in treating cardiovascular disease." World Intellectual Property Organization, WO2005058834A2, 2005.

Sources

Synthesis of (8-Methylquinolin-4-yl)boronic acid from 4-bromo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of (8-Methylquinolin-4-yl)boronic acid is a critical transformation for medicinal chemists utilizing the Suzuki-Miyaura cross-coupling platform to functionalize the C4 position of the quinoline scaffold. The 8-methyl substituent introduces steric bulk and lipophilicity, which can influence the solubility and binding profiles of final drug candidates, but it also demands specific attention during synthesis to prevent regioselectivity issues or solubility-driven yield losses.

This guide details two distinct protocols. Method A (Lithium-Halogen Exchange) is the primary recommendation for small-to-medium scale synthesis of the free boronic acid due to its atom economy and direct access to the product. Method B (Miyaura Borylation) is provided as a robust alternative for substrates sensitive to strong bases or for large-scale operations where cryogenic conditions are impractical.

Retrosynthetic Logic

The C4-Bromine bond in 4-bromo-8-methylquinoline is highly activated for metal-halogen exchange due to the electron-deficient nature of the pyridine ring in the quinoline system. However, the presence of the quinoline nitrogen (N1) presents a challenge: it can coordinate with lithiating agents or palladium catalysts. The 8-methyl group provides a slight steric shield to the N1 lone pair, potentially mitigating N-directed side reactions compared to the unsubstituted parent quinoline.

Retrosynthesis Target This compound (Target) Intermediate Lithiated / Boronate Ester Intermediate Target->Intermediate Hydrolysis SM 4-Bromo-8-methylquinoline (Starting Material) Intermediate->SM Li-Halogen Exchange OR Pd-Catalysis

Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Method A: Cryogenic Lithium-Halogen Exchange (Primary Protocol)

This method utilizes n-Butyllithium (n-BuLi) to generate the transient 4-lithio-8-methylquinoline species, which is trapped by a borate ester. This is the most direct route to the boronic acid.

Critical Process Parameters (CPPs)
  • Temperature Control: The reaction must be maintained at -78°C during lithiation. Higher temperatures (-40°C or above) favor nucleophilic attack of n-BuLi on the quinoline ring (C2 position), leading to alkylated impurities.

  • Solvent: Anhydrous THF is non-negotiable. The 8-methyl group enhances solubility, but the lithiated intermediate can aggregate; THF coordinates Li to break aggregates.

  • Quench Rate: Rapid addition of the borate ester is crucial to outcompete the "dance" of the lithium around the ring or dimerization.

Reagents & Materials Table
ReagentEquiv.RoleNotes
4-Bromo-8-methylquinoline 1.0SubstrateDry thoroughly under vacuum before use.
n-Butyllithium (2.5M in hexanes) 1.1 - 1.2Lithiating AgentTitrate before use to ensure accurate stoichiometry.
Triisopropyl borate (B(O_i_Pr)3) 1.5ElectrophilePreferred over trimethyl borate due to higher boiling point and easier handling.
THF (Anhydrous) 10-15 mL/gSolventDistilled from Na/Benzophenone or from a solvent purification system.
HCl (2M) ExcessHydrolysisUsed in workup to cleave the boronate ester.
Step-by-Step Protocol

Step 1: Setup and Inertion

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet.

  • Cool the flask to room temperature under a stream of inert gas.

  • Charge the flask with 4-Bromo-8-methylquinoline (1.0 equiv) and anhydrous THF (concentration ~0.1 M).

  • Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for internal temperature equilibration.

Step 2: Lithiation [1]

  • Add n-BuLi (1.1 equiv) dropwise via syringe over 10–15 minutes. Run the addition down the side of the flask to precool the reagent.

    • Observation: The solution color will likely change to a deep red or orange, indicating the formation of the lithiated species.

  • Stir at -78°C for 30–45 minutes . Do not exceed 1 hour, as the lithiated species may isomerize.

Step 3: Borylation

  • Add Triisopropyl borate (1.5 equiv) in one portion (or rapid dropwise) at -78°C.

  • Stir at -78°C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm naturally to room temperature (RT) over 1–2 hours. The mixture typically turns pale yellow or white suspension.

Step 4: Hydrolysis & Workup

  • Quench the reaction with 2M HCl (approx. 2-3 mL per mmol of substrate).

  • Stir vigorously at RT for 30 minutes to hydrolyze the diisopropyl boronate ester to the free boronic acid.

  • pH Adjustment (Critical): The product is amphoteric.

    • Transfer the mixture to a separatory funnel. Wash with Et2O to remove non-polar impurities (unreacted bromide).

    • Take the aqueous layer (containing the protonated quinoline boronic acid) and carefully neutralize with 2M NaOH or saturated NaHCO3 to pH 6–7 .

    • Precipitation: The boronic acid often precipitates at this isoelectric point. If solid forms, filter and wash with cold water and minimal cold ether.

    • Extraction: If no precipitate forms, extract the neutralized aqueous layer with EtOAc or n-Butanol (3x).

  • Dry organic extracts over Na2SO4, filter, and concentrate in vacuo.

Method B: Palladium-Catalyzed Miyaura Borylation (Alternative)

This method generates the pinacol ester, which must be hydrolyzed. It is preferred if the starting material contains functional groups sensitive to n-BuLi.

Workflow Diagram

Miyaura Start 4-Bromo-8-methylquinoline + B2pin2 Catalysis Pd(dppf)Cl2, KOAc 1,4-Dioxane, 90°C Start->Catalysis Ester Pinacol Ester Intermediate Catalysis->Ester Cleavage Oxidative Hydrolysis (NaIO4 / NH4OAc) Ester->Cleavage Step 2 Product This compound Cleavage->Product

Figure 2: Two-stage synthesis via Miyaura borylation and oxidative cleavage.

Protocol Highlights
  • Coupling: Combine 4-bromo-8-methylquinoline (1.0 eq), Bis(pinacolato)diboron (

    
    , 1.1 eq), KOAc (3.0 eq), and Pd(dppf)Cl2 (0.03 eq) in degassed 1,4-dioxane. Heat at 90°C for 4–12 hours.
    
  • Isolation of Ester: Filter through Celite, concentrate, and pass through a short silica plug (eluting with EtOAc/Hexane).

  • Hydrolysis to Acid:

    • Dissolve the pinacol ester in Acetone/Water (1:1).

    • Add NH4OAc (2.0 eq) and NaIO4 (3.0 eq). Stir at RT for 12–24 hours.

    • The periodate oxidatively cleaves the pinacol diol, releasing the free boronic acid.

QC and Characterization Expectations

Upon isolation, the product must be verified. Boronic acids are notorious for forming cyclic anhydrides (boroxines) upon drying.

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the C4-H signal (if comparing to quinoline) or shift of adjacent protons compared to the bromide.

    • Boronic Acid OH: Broad singlet around

      
       8.0–9.0 ppm (often concentration/water dependent).
      
    • 8-Methyl: Singlet around

      
       2.6–2.8 ppm.
      
    • Aromatic Region: Distinct pattern for the quinoline system.

  • Mass Spectrometry (ESI):

    • Boronic acids often show

      
       but also esterify with MeOH in the injection solvent (
      
      
      
      ).
    • Look for the characteristic isotope pattern of Boron (

      
       ratio ~1:4).
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete lithiation or wet THF.Ensure THF is <50 ppm water. Increase lithiation time slightly or check BuLi titer.
Alkylated Impurity High temperature during BuLi addition.Ensure internal temp is <-70°C. Add BuLi slower.
Product is an Oil Boroxine formation or solvent trapping.Boronic acids often dehydrate to boroxines. This is reversible in aqueous reaction media (Suzuki). Use as-is or recrystallize from water/acetonitrile.
Protodeboronation Instability during acid workup.Avoid strong heating during workup. Use milder pH adjustment (pH 6-7).

References

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Lithium-Halogen Exchange mechanisms).
  • Ishiyama, T., Murata, M., & Miyaura, N. (1995).[2][3] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[3] The Journal of Organic Chemistry, 60(23), 7508–7510.[3] Link

  • Larsen, R. D., et al. (1994). Synthesis of unsymmetrical biaryls via the Suzuki cross-coupling. Journal of Organic Chemistry. (Precedents for quinoline boronic acids).
  • Santa Cruz Biotechnology. (2023). 4-Bromo-8-methylquinoline Product Data. Link

  • Organic Chemistry Portal. (2023). Miyaura Borylation Reaction.[2][3][4][5] Link

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Quinoline Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore ubiquitous in drug discovery and advanced materials. However, functionalizing the C4 position via the Suzuki-Miyaura cross-coupling of 4-quinoline boronic acids presents a notorious synthetic hurdle: rapid protodeboronation [1]. As a Senior Application Scientist, I frequently observe discovery chemistry campaigns stall when applying standard aqueous, strongly basic Suzuki conditions to these electron-deficient heteroaromatics.

This application note provides a deep-dive into the causality of this failure mode and outlines self-validating, field-proven protocols to suppress protodeboronation. By engineering the reaction microenvironment—specifically through anhydrous conditions, mild bases, and judicious ligand selection—chemists can achieve high-yielding C-C bond formations with these challenging substrates.

Mechanistic Insights: The Protodeboronation Challenge

To solve the problem of protodeboronation, we must first understand its thermodynamic and kinetic drivers. Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, thereby destroying the coupling partner[1].

The Base-Catalyzed Hydrolysis Pathway

For basic heteroaromatic boronic acids like 4-quinoline boronic acid, degradation is highly pH-dependent[2]. Under standard Suzuki conditions (e.g., Na₂CO₃ in aqueous mixtures), a pre-equilibrium exists between the free boronic acid and hydroxide ions, forming a reactive boronate complex. This is followed by a rate-limiting protonation by water[1]. Because the 4-position of quinoline is highly electron-deficient, the intermediate zwitterionic species is stabilized, drastically accelerating the C-B bond cleavage.

The Paradox of Bulky Phosphine Ligands

A common instinct in cross-coupling is to employ sterically demanding Buchwald-type ligands to accelerate oxidative addition and reductive elimination[3]. However, recent high-throughput mechanistic studies reveal a counterintuitive causality: bulky phosphine ligands actively promote palladium-catalyzed protodeboronation [4]. While steric bulk facilitates the desired catalytic cycle, it simultaneously lowers the activation barrier for the destructive Pd-mediated cleavage of the boronic acid prior to transmetalation.

MechanisticCompetition Pd0 Pd(0) Catalyst PdII_OA Ar-Pd(II)-X (Oxidative Addition) Pd0->PdII_OA + Ar-X PdII_TM Ar-Pd(II)-Quinoline (Transmetalation) PdII_OA->PdII_TM + Boronate Product Cross-Coupled Product PdII_TM->Product Reductive Elimination Product->Pd0 Catalyst Regeneration BoronicAcid 4-Quinoline Boronic Acid Boronate Boronate Complex BoronicAcid->Boronate Base (OH-, RO-) Protodeboronation Quinoline (Degradation) BoronicAcid->Protodeboronation Pd-Catalyzed Degradation Boronate->PdII_TM Productive Pathway Boronate->Protodeboronation H2O (Hydrolysis)

Fig 1: Competing productive transmetalation and destructive protodeboronation pathways.

Strategic Optimization of Reaction Parameters

To outcompete the background degradation, the experimental design must shift the equilibrium away from the reactive boronate and eliminate the proton source.

  • Solvent & Base Causality : Transitioning from aqueous biphasic systems to strictly anhydrous solvents (e.g., 1,4-dioxane or toluene) removes the primary proton source[5]. Replacing strong hydroxide-generating bases with mild, insoluble bases like anhydrous K₃PO₄ or KF limits the instantaneous concentration of the reactive boronate, slowing degradation[6].

  • Ligand Selection : Avoid overly bulky ligands (e.g., t-Bu₃P) that exacerbate Pd-catalyzed degradation[4]. Instead, utilize balanced bidentate ligands like dppf or moderately sized monodentate ligands (e.g., PCy₃) that support efficient transmetalation without over-activating the destructive pathway[3].

  • Pre-Hydrolytic Slow Release : Using the pinacol ester of 4-quinoline boronic acid does not inherently guarantee stability, as ester hydrolysis can be the dominant component of the protodeboronation process[7]. However, under controlled biphasic conditions, it acts as a "slow-release" mechanism, maintaining a low steady-state concentration of the free boronic acid, thereby starving the degradation pathway.

Workflow Start 4-Quinoline Boronic Acid Check Assess Reaction Conditions Start->Check HighRisk Aqueous / Strong Base (High Degradation Risk) Check->HighRisk Standard Suzuki LowRisk Anhydrous / Mild Base (Optimized Pathway) Check->LowRisk Modified Suzuki Action1 Use Pinacol Ester HighRisk->Action1 Action2 K3PO4 in Dioxane HighRisk->Action2 Action3 Balanced Phosphine Ligand HighRisk->Action3 Success High Yield Product LowRisk->Success Action1->LowRisk Action2->LowRisk Action3->LowRisk

Fig 2: Decision matrix for optimizing 4-quinoline boronic acid cross-coupling.

Quantitative Data & Condition Screening

The following table synthesizes the expected outcomes when screening conditions for 4-quinoline boronic acid couplings, highlighting the inverse relationship between protodeboronation and product yield.

EntryPalladium CatalystLigandBaseSolvent SystemTemp (°C)Yield (%)Protodeboronation (%)
1Pd(OAc)₂SPhosNa₂CO₃Toluene / H₂O10018>75
2Pd(OAc)₂SPhosK₃PO₄Toluene / H₂O1004250
3 Pd(dppf)Cl₂ dppf K₃PO₄ Dioxane (Anhydrous) 90 84 <10
4Pd₂(dba)₃PCy₃KFTHF (Anhydrous)7079<15
5Pd(OAc)₂t-Bu₃P (Bulky)K₃PO₄Dioxane (Anhydrous)902568

Data Interpretation: Entry 1 demonstrates the failure of standard aqueous conditions. Entry 3 represents the optimized anhydrous protocol. Entry 5 validates the literature finding that overly bulky ligands promote catalyst-driven degradation[4].

Validated Experimental Protocols

Protocol A: Anhydrous Cross-Coupling (Direct Boronic Acid)

This protocol is designed to eliminate water and utilize a balanced bidentate ligand to outcompete degradation.

Reagents:

  • 4-Quinoline boronic acid (1.5 to 2.0 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the aryl halide, 4-quinoline boronic acid, Pd(dppf)Cl₂, and K₃PO₄. Self-Validation Check: Ensure K₃PO₄ is strictly anhydrous and finely milled to maximize surface area for the solid-liquid phase transfer.

  • Solvent Addition: Seal the tube, transfer to a fume hood, and connect to a Schlenk line. Inject anhydrous, sparged 1,4-dioxane via syringe.

  • Reaction: Heat the vigorously stirred mixture (1000 rpm) at 90 °C for 12–16 hours. Vigorous stirring is critical due to the heterogeneous nature of the base.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: Pre-Hydrolytic Slow-Release (Pinacol Ester)

Use this protocol when anhydrous conditions fail due to poor substrate solubility, leveraging the ester to control the concentration of the reactive species[7].

Reagents:

  • 4-Quinolineboronic acid pinacol ester (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd₂(dba)₃ (2.5 mol%) and PCy₃ (10 mol%)

  • KF (3.0 equiv)

  • THF / H₂O (10:1 v/v)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the pinacol ester, aryl halide, Pd₂(dba)₃, PCy₃, and KF.

  • Degassing: Add the THF/H₂O mixture. Sparge the entire biphasic mixture with argon for 15 minutes prior to heating. Causality: Oxygen must be excluded to prevent homocoupling and catalyst oxidation, which would slow the productive cycle and allow background hydrolysis to dominate.

  • Reaction: Seal the vial and heat at 70 °C for 18 hours. The controlled presence of water allows slow hydrolysis of the ester, feeding the catalytic cycle at a rate that matches transmetalation, thereby preventing a buildup of the unstable free boronic acid[7].

  • Workup: Extract the aqueous layer with EtOAc (3x), dry the combined organic layers over Na₂SO₄, concentrate, and purify.

References

  • Protodeboronation - Wikipedia Source: Wikipedia URL:[Link]

  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm Source: PubMed Central (PMC) / J. Phys. Chem. A URL:[Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation Source: ChemRxiv / Chemical Science URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: University of Edinburgh Research Explorer / J. Am. Chem. Soc. URL:[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Source: PubMed Central (PMC) URL:[Link]

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging Source: PubMed Central (PMC) URL:[Link](Derived from PMC search matching query context)

Sources

Application Note: Reagents and Protocols for the Synthesis of 4-Aryl-8-methylquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of antimalarial, antineoplastic, and kinase-inhibitory agents. Specifically, the 4-aryl-8-methylquinoline substitution pattern presents unique pharmacological advantages: the 8-methyl group introduces a conformational bias that can enhance target selectivity, while the 4-aryl moiety is critical for hydrophobic pocket engagement within receptor active sites.

For drug development professionals, the synthesis of these molecules demands highly reliable, scalable, and modular methodologies. This application note details two orthogonal synthetic strategies:

  • Late-Stage Diversification : Palladium-catalyzed Suzuki-Miyaura cross-coupling, ideal for rapid Structure-Activity Relationship (SAR) library generation [1].

  • De Novo Core Synthesis : A transition-metal-free cascade annulation, ideal for early-stage Active Pharmaceutical Ingredient (API) scale-up where heavy metal contamination must be avoided [3].

G cluster_0 Pathway A: Palladium-Catalyzed Cross-Coupling cluster_1 Pathway B: Transition-Metal-Free Annulation A1 4-Chloro-8-methylquinoline + Arylboronic Acid A2 Pd(PPh3)4 (5 mol%) K2CO3, Dioxane/H2O A1->A2 A3 4-Aryl-8-methylquinoline (Late-Stage Diversification) A2->A3 B1 2-Methylaniline + Arylalkyne B2 K2S2O8 (2.5 equiv) DMSO, 110°C B1->B2 B3 4-Aryl-8-methylquinoline (De Novo Core Synthesis) B2->B3

Fig 1. Divergent synthetic strategies for 4-aryl-8-methylquinolines.

Mechanistic Insights & Pathway Selection

Pathway A: Suzuki-Miyaura Cross-Coupling

The C4 position of the quinoline ring is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atom. This electronic deficiency significantly lowers the activation energy required for the oxidative addition of Pd(0) into the C4–Cl bond [1]. Because the 8-methyl group is spatially distant from the C4 position, it exerts negligible steric hindrance during the transmetalation and reductive elimination steps. Consequently, standard, cost-effective catalysts like


 can be utilized without the need for highly engineered, bulky Buchwald-type ligands [2].
Pathway B: Transition-Metal-Free Annulation

In scenarios where trace palladium could interfere with biological assays, a metal-free approach is preferred. Utilizing potassium persulfate (


) and dimethyl sulfoxide (DMSO), this pathway constructs the quinoline core directly from 2-methylaniline and an arylalkyne. Thermolysis of 

generates sulfate radical anions, which abstract a hydrogen from DMSO to yield a methyl radical. This radical adds across the arylalkyne, initiating a cascade that traps the 2-methylaniline, followed by intramolecular cyclization and oxidative aromatization [3]. Crucially, DMSO acts as both the solvent and the methine (=CH-) carbon source for the C3 position of the final quinoline.

Mechanism M1 DMSO + K2S2O8 M2 Methyl Radical M1->M2 M3 Addition to Arylalkyne M2->M3 M4 Trapping by 2-Methylaniline M3->M4 M5 Cyclization & Aromatization M4->M5 M6 Target Quinoline M5->M6

Fig 2. Radical-mediated cascade mechanism utilizing DMSO as a methine source.

Experimental Protocols

Pathway A: Late-Stage Diversification via Suzuki-Miyaura Coupling

This protocol is optimized for the synthesis of 4-phenyl-8-methylquinoline, serving as a self-validating template for library generation.

Reagents:

  • 4-Chloro-8-methylquinoline (1.0 mmol, 177.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • 
     (0.05 mmol, 57.8 mg, 5 mol%)
    
  • 
     (2.0 M aqueous solution, 2.0 mL)
    
  • 1,4-Dioxane (8.0 mL, anhydrous)

Step-by-Step Methodology:

  • System Degassing (Critical Step): In a 25 mL Schlenk flask equipped with a magnetic stir bar, dissolve 4-chloro-8-methylquinoline and phenylboronic acid in 1,4-dioxane. Sparge the solution with argon for 10 minutes. Causality: Removing dissolved oxygen prevents the irreversible oxidation of the Pd(0) active species to inactive Pd(II) complexes.

  • Catalyst & Base Addition: Under a positive stream of argon, quickly add

    
     followed by the 2.0 M aqueous 
    
    
    
    solution.
  • Reaction Execution: Seal the flask and heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm) for 12 hours.

  • In-Process Validation: Monitor reaction progress via TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should completely disappear, replaced by a highly UV-active blue fluorescent spot (
    
    
    
    ).
  • Workup & Extraction: Cool the mixture to ambient temperature. Dilute with ethyl acetate (20 mL) and partition the layers. Wash the organic phase with brine (2 × 10 mL) to remove inorganic salts and residual boronic acid byproducts.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes) to afford the pure product.
    
Pathway B: De Novo Transition-Metal-Free Annulation

This protocol utilizes radical chemistry to build the quinoline core directly, bypassing pre-functionalized halogenated intermediates.

Reagents:

  • 2-Methylaniline (1.0 mmol, 107.2 mg)

  • Phenylacetylene (1.5 mmol, 153.2 mg)

  • 
     (2.5 mmol, 675.8 mg)
    
  • DMSO (3.0 mL, anhydrous)

Step-by-Step Methodology:

  • Reagent Assembly: In a 15 mL heavy-walled sealed pressure tube, combine 2-methylaniline, phenylacetylene, and

    
    .
    
  • Solvent Introduction: Add DMSO to the mixture. Causality: DMSO must be used in excess as it is consumed stoichiometrically as the C3 carbon source during the radical cascade.

  • Thermal Activation: Seal the tube securely and heat the reaction mixture to 110 °C in an oil bath for 24 hours. Causality: Temperatures below 100 °C fail to provide sufficient thermal energy for the homolytic cleavage of the persulfate O-O bond.

  • Quenching & Workup: Cool the vessel to room temperature. Carefully open the seal and quench the reaction by slowly adding saturated aqueous

    
     (10 mL) to neutralize acidic sulfate byproducts. Extract with ethyl acetate (3 × 15 mL).
    
  • DMSO Removal (Critical Step): Wash the combined organic layers vigorously with distilled water (3 × 15 mL) to partition and remove the high-boiling DMSO solvent, followed by a final brine wash (15 mL).

  • Purification: Dry over

    
    , concentrate under reduced pressure, and purify via silica gel chromatography (Hexane/EtOAc 9:1) to yield the target compound.
    

Quantitative Reaction Data

To assist in route selection, the following tables summarize the expected quantitative metrics and optimization parameters for these synthetic approaches.

Table 1: Comparative Analysis of Synthetic Routes for 4-Aryl-8-methylquinolines

MetricPathway A (Suzuki-Miyaura)Pathway B (Metal-Free Annulation)
Starting Materials 4-Chloro-8-methylquinoline + Arylboronic acid2-Methylaniline + Arylalkyne
Catalyst/Initiator

(5 mol%)

(2.5 equiv)
Solvent System 1,4-Dioxane /

DMSO
Temperature & Time 80 °C, 12-16 h110 °C, 24 h
Average Yield Range 85% – 95%65% – 75%
Key Advantage High yield, broad functional group toleranceAvoids toxic heavy metals, cheap reagents

Table 2: Base & Solvent Optimization for Pathway A (Suzuki-Miyaura) [2]

EntryCatalystBase (2.0 M)SolventYield (%)
1


1,4-Dioxane/

92%
2


1,4-Dioxane/

84%
3

/


DMF/

78%
4


Toluene/

88%

Note:


 in Dioxane/Water provides the optimal balance of base strength and biphasic solubility, maximizing the transmetalation rate.

References

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines Beilstein Journal of Organic Chemistry, 2009. URL:[Link]

  • Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl-quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids Molecules (MDPI), 2011. URL:[Link]

  • Transition-Metal-Free Approach for the Synthesis of 4-Arylquinolines from Alkynes and Anilines Journal of Organic Chemistry (ACS), 2018. URL:[Link]

Application Note: Synthesis of Quinoline-Based GPR40 Agonists via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

The G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and enteroendocrine cells. Activation of GPR40 by endogenous long-chain fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS) in a strictly glucose-dependent manner. This unique mechanism makes GPR40 a highly attractive target for Type 2 Diabetes Mellitus (T2DM) therapeutics, as it offers robust glycemic control with a significantly reduced risk of hypoglycemia compared to traditional secretagogues 1[1]. Clinical candidates like TAK-875 (Fasiglifam) have heavily validated this signaling cascade2[2].

Structurally, synthetic GPR40 agonists typically feature an acidic headgroup (e.g., a propionic acid derivative), a central aromatic core, and a lipophilic tail. The incorporation of a quinoline moiety into the lipophilic tail or central core is a proven strategy to favorably modulate lipophilicity, improve pharmacokinetic profiles, and enhance receptor binding affinity through additional ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 stacking and hydrogen bonding interactions[3].

GPR40_Pathway Agonist GPR40 Agonist (Quinoline Derivative) Receptor GPR40 (FFAR1) Receptor Agonist->Receptor Binds Gq Gq/11 Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG Production PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Release Insulin Glucose-Stimulated Insulin Secretion Ca2->Insulin Triggers

GPR40 signaling pathway triggering glucose-stimulated insulin secretion (GSIS).

Mechanistic Insights: Overcoming Protodeboronation

The construction of the quinoline-aryl framework is most efficiently achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling between an aryl halide core and a quinoline boronic acid. However, electron-deficient heteroaryl boronic acids, particularly 2-, 3-, and 8-quinolineboronic acids, present a notorious synthetic challenge: they are highly susceptible to protodeboronation 4[4].

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, yielding the des-borylated quinoline and boric acid. This side reaction is accelerated by strong bases, high temperatures, and prolonged reaction times because the electron-withdrawing nitrogen atom stabilizes the forming carbanion intermediate during hydrolysis. To mitigate this, our protocol employs a finely tuned catalytic system based on strict causality:

  • Catalyst Selection:

    
     is utilized because the large bite angle of the dppf ligand accelerates the reductive elimination step. By speeding up the product-forming step, the catalytic cycle outpaces the competing protodeboronation pathway.
    
  • Base Selection: Milder bases like

    
     or 
    
    
    
    are preferred over strong hydroxides (
    
    
    or
    
    
    ). They sufficiently activate the boronic acid for transmetalation by forming the reactive boronate complex without excessively polarizing the C-B bond in the aqueous microenvironment.
  • Protection Strategy: Direct coupling of a free propanoic acid core can lead to palladium sequestration (forming insoluble Pd-carboxylates) and lower yields. Thus, the methyl ester is used during the cross-coupling step and saponified later.

Suzuki_Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br OxAdd->PdII TransMet Transmetalation (+ Quinoline-B(OH)2) PdII->TransMet Base / H2O RedElim Reductive Elimination TransMet->RedElim Proto Protodeboronation (Side Reaction) TransMet->Proto Excess Base / H2O RedElim->Pd0 Regeneration Product Quinoline-Ar Product RedElim->Product Degraded Quinoline + B(OH)3 Proto->Degraded

Suzuki-Miyaura catalytic cycle highlighting the competing protodeboronation pathway.

Data Presentation: Reaction Optimization

The following table summarizes the optimization of the cross-coupling between methyl 3-(4-bromophenyl)propanoate and 3-quinolineboronic acid. The use of


 with 

proved optimal for suppressing degradation.
EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Protodeboronation (%)
1


Toluene/

(4:1)
1004245
2


Dioxane/

(5:1)
906520
3


Dioxane/

(5:1)
90 88 <5
4


DMF/

(5:1)
907115

Table 1: Optimization of Suzuki-Miyaura conditions. Yields and degradation percentages were determined by HPLC analysis against an internal standard.

Experimental Protocols

Step 4.1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the protected GPR40 agonist core (methyl 3-(4-(quinolin-3-yl)phenyl)propanoate).

  • Reagent Charging: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add methyl 3-(4-bromophenyl)propanoate (1.0 mmol, 243 mg), 3-quinolineboronic acid (1.2 mmol, 207 mg), and anhydrous

    
     (2.0 mmol, 276 mg).
    
  • Solvent Addition & Degassing: Add 1,4-Dioxane (10 mL) and deionized

    
     (2 mL). Critical Step:  Degas the biphasic mixture via three freeze-pump-thaw cycles or by vigorously sparging with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the phosphine ligands, which would deactivate the Pd(0) species and stall the reaction.
    
  • Catalyst Addition: Under a positive flow of Argon, quickly add

    
     (0.05 mmol, 41 mg). Seal the flask securely.
    
  • Reaction: Heat the mixture in a pre-equilibrated oil bath at 90 °C for 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS until the aryl bromide is fully consumed.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the organic filtrate with brine (2 × 15 mL), dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexanes) to afford the pure ester intermediate.

Step 4.2: Saponification to the Free Acid

Objective: Unmask the acidic headgroup to yield the active GPR40 agonist (3-(4-(quinolin-3-yl)phenyl)propanoic acid).

  • Hydrolysis: Dissolve the purified ester (0.8 mmol) in a mixture of THF (4 mL) and MeOH (4 mL). Add an aqueous solution of LiOH (2.0 M, 2.0 mL, 4.0 mmol).

  • Reaction: Stir at room temperature for 2-3 hours. The progress should be monitored by TLC to ensure complete consumption of the ester without risking base-catalyzed epimerization (if chiral centers are present in more complex analogs).

  • Isolation: Concentrate the mixture under reduced pressure to remove the volatile organic solvents. Dilute the remaining aqueous residue with

    
     (5 mL) and cool to 0 °C in an ice bath.
    
  • Acidification: Carefully adjust the pH to ~4 using 1M HCl dropwise. The product will precipitate as the free acid.

  • Collection: Filter the precipitate through a sintered glass funnel, wash with ice-cold water, and dry under high vacuum for 12 hours to afford the final GPR40 agonist as an off-white solid.

References

  • Title: WO2012011125A1 - Agonists of gpr40 Source: Google Patents URL
  • Title: Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination Source: PMC / NIH URL
  • Title: Technical Support Center: Optimizing the Synthesis of Oxetanyl-Quinoline Derivatives Source: BenchChem URL
  • Title: Design and Identification of a GPR40 Full Agonist (SCO-267)

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Protodeboronation of (8-Methylquinolin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced Suzuki-Miyaura coupling applications. As Senior Application Scientists, we understand the unique challenges researchers face when working with sensitive substrates. This guide provides in-depth troubleshooting advice and optimized protocols specifically for (8-Methylquinolin-4-yl)boronic acid, a substrate known for its susceptibility to protodeboronation. Our goal is to explain the causality behind experimental choices, enabling you to design robust and successful coupling reactions.

Frequently Asked Questions & Troubleshooting

Q1: What is protodeboronation, and why is this compound particularly susceptible?

A: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] In your case, this converts your valuable this compound into the simple byproduct, 8-methylquinoline, reducing the yield of your desired coupled product.

The susceptibility of this compound stems from its nature as a basic heteroaromatic boronic acid.[1] Such compounds have unique decomposition pathways not as prevalent in simple arylboronic acids. The quinoline nitrogen can be protonated, leading to the formation of a reactive zwitterionic intermediate, especially under neutral or near-neutral pH conditions.[1][3][4] This zwitterion can readily undergo unimolecular fragmentation, leading to rapid protodeboronation.[3] Furthermore, like many boronic acids, it is also susceptible to base-catalyzed protodeboronation, which is problematic since Suzuki-Miyaura couplings are typically run under basic conditions.[5][6]

cluster_main Protodeboronation of this compound Start This compound Product 8-Methylquinoline (Byproduct) Start->Product C-B Bond Cleavage Proton Proton Source (e.g., H₂O) Proton->Product C-H Bond Formation

Caption: The undesired protodeboronation reaction pathway.

Q2: How can I confirm that protodeboronation is the primary cause of my low yield?

A: Identifying the specific cause of a low yield is critical. You can confirm protodeboronation by analyzing your crude reaction mixture and comparing it against your starting materials and expected product.

  • Analytical Techniques: Use LC-MS, GC-MS, or ¹H NMR spectroscopy.[2]

  • What to Look For: The key indicator is the presence of a significant peak or set of signals corresponding to 8-methylquinoline . This byproduct will have a mass (M) of 143.19 g/mol and a distinct NMR spectrum compared to your boronic acid starting material (M = 187.02 g/mol ) and your target coupled product.

  • Interpretation: A high ratio of 8-methylquinoline to unreacted aryl halide and a low yield of the desired product strongly suggest that protodeboronation is outcompeting your Suzuki-Miyaura coupling.

Q3: My analysis confirms protodeboronation. What are the most critical experimental factors I need to control?

A: Protodeboronation is highly sensitive to reaction conditions. The interplay between the base, solvent, temperature, and catalyst activity is crucial. Understanding these factors will allow you to suppress the undesired pathway.

cluster_factors Contributing Factors Protodeboronation Increased Protodeboronation pH Inappropriate pH (too high or neutral) pH->Protodeboronation Temp High Temperature Temp->Protodeboronation Time Prolonged Reaction Time Time->Protodeboronation Water Excess Water Water->Protodeboronation Base Strong Base Base->Protodeboronation Catalyst Slow Catalyst Turnover Catalyst->Protodeboronation

Caption: Key factors that accelerate protodeboronation.

The most common culprits are:

  • Choice of Base: Strong bases (e.g., NaOH, KOH) dramatically increase the pH, generating a high concentration of the reactive boronate anion ([ArB(OH)₃]⁻), which accelerates protodeboronation.[2][7]

  • Temperature and Time: High temperatures and long reaction times give the decomposition reaction more opportunity to occur.[2]

  • Presence of Water: While some water is often necessary for the Suzuki-Miyaura mechanism, excess water provides an abundant proton source for the C-H bond formation step of protodeboronation.

  • Slow Catalytic Turnover: If the desired Suzuki coupling is slow, the boronic acid spends more time in the reactive basic medium, making it more likely to decompose before it can engage in the catalytic cycle.[1]

Troubleshooting and Optimization Guide

This table summarizes common issues and provides a logical sequence of actions to mitigate protodeboronation.

Observation Primary Cause Recommended Action & Rationale
High levels of 8-methylquinoline, low product yield. Base-induced decomposition is too fast. 1. Change the Base: Switch from strong bases (NaOH, KOH) to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. Rationale: These bases provide sufficient basicity for the catalytic cycle but are less aggressive in promoting protodeboronation.[2][7]
Reaction stalls; starting materials remain. Catalyst activity is too low. 2. Screen Ligands/Catalysts: Use a more active catalyst system. For heteroaryl couplings, ligands like SPhos, XPhos, or RuPhos with a Pd₂(dba)₃ or Pd(OAc)₂ precursor are often effective. Rationale: A faster catalytic turnover for the desired coupling reaction will consume the boronic acid productively before it has time to decompose.[1][8]
Protodeboronation still significant with milder base. Reaction conditions are still too harsh. 3. Lower the Temperature: Reduce the reaction temperature in 10-20 °C increments. Aim for the lowest effective temperature. Rationale: Protodeboronation, like most reactions, is temperature-dependent. Reducing heat can significantly slow the decomposition rate.[9]
Persistent issue across multiple conditions. Inherent instability of the boronic acid. 4. Use a Stabilized Boron Reagent: Convert the boronic acid to a more stable derivative like a pinacol boronate ester or a potassium trifluoroborate salt (KF₃B-R). Rationale: These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and minimizing decomposition.[1][10][11]
Inconsistent results between runs. Reagent degradation or atmospheric contamination. 5. Ensure Anhydrous & Inert Conditions: Use anhydrous solvents, degas the reaction mixture thoroughly (freeze-pump-thaw or sparge with argon), and run the reaction under a strictly inert atmosphere (N₂ or Ar). Rationale: Minimizing water and oxygen reduces potential side reactions and ensures the catalyst remains active.[2][12]
Q4: Should I use a boronic ester or trifluoroborate salt instead?

A: Absolutely. This is a highly recommended strategy for unstable boronic acids.[1]

  • Potassium Aryltrifluoroborates (R-BF₃K): These salts are crystalline, free-flowing solids that are exceptionally stable to air and moisture.[10] They slowly hydrolyze under the reaction conditions to release the boronic acid, maintaining a low, steady concentration that favors the desired coupling over decomposition.

  • Pinacol Boronate Esters (R-Bpin): While generally more stable than boronic acids, their stability can be nuanced.[5][13] However, for many systems, they provide a significant advantage by reducing the rate of protodeboronation. They are less polar, making purification sometimes easier.[14]

The choice between them can be substrate-dependent, but both are excellent alternatives to trying to force the reaction with the free boronic acid.

Q5: What is the correct way to handle and store this compound?

A: Proper handling and storage are crucial to prevent degradation before the reagent is even used. Boronic acids are sensitive to heat, light, and moisture.

  • Storage: Store in a tightly closed container in a refrigerator (below 4°C) or freezer (-20°C), protected from light.[15][16] The area should be dry.

  • Handling: Avoid repeated opening and closing of the container in a humid atmosphere. If possible, weigh out the required amount in a glovebox or under a stream of inert gas. Wash hands and exposed skin thoroughly after handling.[17][18] Do not leave the bottle open on the benchtop.

Optimized Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, designed to minimize protodeboronation.

Caption: Recommended experimental workflow to minimize protodeboronation.

1. Materials & Setup:

  • Reaction Vessel: Use an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar.

  • Atmosphere: Maintain a strict inert atmosphere of Argon (Ar) or Nitrogen (N₂).[2]

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • This compound (1.3 - 1.5 equiv)

    • Base: K₃PO₄ (2.0 - 3.0 equiv)

    • Catalyst Precursor: Pd₂(dba)₃ (1-2 mol%)

    • Ligand: SPhos or XPhos (2.2 - 4.4 mol%, L:Pd ratio of ~2.2:1)

    • Solvent: Anhydrous, degassed 1,4-dioxane or 2-MeTHF.

2. Procedure:

  • Vessel Preparation: Add the aryl bromide, this compound, K₃PO₄, Pd₂(dba)₃, and ligand to the Schlenk flask.

  • Inerting: Seal the flask and evacuate and backfill with Ar or N₂ three times.[19]

  • Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress every 30-60 minutes by taking small aliquots (under inert atmosphere) and analyzing by LC-MS or TLC. Aim to stop the reaction as soon as the aryl bromide is consumed to avoid prolonged heating.[2]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product via column chromatography. Analyze the final product and crude mixture to quantify yield and byproduct formation.

By implementing these scientifically-grounded strategies, you can effectively suppress protodeboronation and achieve higher yields and cleaner reaction profiles in your synthesis campaigns.

References

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
  • Wikipedia. Protodeboronation.
  • BenchChem. Technical Support Center: Managing Protodeborylation in Suzuki Reactions.
  • Isley, N. A., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A.
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.
  • Barker, G., et al. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. The Journal of Organic Chemistry.
  • Pi Chemicals. Material Safety Data Sheet - Quinoline-8-boronic acid.
  • Echemi. Boronic acid, B-3-quinolinyl-, hydrochloride (1:1) Safety Data Sheets.
  • Guidechem. Quinoline-5-boronic acid 355386-94-6 wiki.
  • BenchChem. Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines.
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed.
  • BenchChem. A Comparative Analysis of the Stability of Ethylboronic Acid and Its Trifluoroborate Salt.
  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Liu, Y., et al. (2025). Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. RSC Advances.
  • Hall, A. M. R., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Fisher Scientific. SAFETY DATA SHEET - 8-Quinoline boronic acid.
  • MedChemExpress. 5-Quinolinylboronic acid (Quinolin-5-ylboronic).
  • D’hooghe, M., et al. (2010). Order of thermodynamic stability of representative boronic esters. ResearchGate.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
  • Reddit. (2024). For the pro's (Suzuki). r/Chempros.

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Sterically Hindered Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe yield bottlenecks when attempting to cross-couple sterically hindered quinolines (specifically 2-substituted, 8-substituted, or multi-substituted derivatives).

Standard Suzuki-Miyaura protocols often fail here. The steric bulk of the quinoline ring directly impedes oxidative addition, while the basicity of the quinoline nitrogen can poison the palladium catalyst. Furthermore, when coupling these hindered electrophiles with sensitive heteroaromatic boronic acids, the sluggish transmetalation step allows competitive side reactions—namely, protodeboronation—to destroy your starting materials before the coupling can occur.

This guide provides a mechanistic breakdown, self-validating protocols, and troubleshooting steps to bypass these bottlenecks.

Mechanistic Workflow: Identifying the Bottlenecks

To fix a failing reaction, we must first understand where the catalytic cycle is breaking down. The diagram below illustrates the critical junctures where steric hindrance and side reactions derail the cross-coupling of quinolines.

SMC_Hindered_Quinolines Pd_0 L1Pd(0) Active Catalyst (Requires Bulky Ligand) Ox_Add Oxidative Addition (Steric clash at C2/C8) Pd_0->Ox_Add Rate-limiting step Pd_II_ArX L1Pd(II)(Quinoline)(X) Ox_Add->Pd_II_ArX Transmetalation Transmetalation (Accelerated by Base) Pd_II_ArX->Transmetalation Pd_II_ArAr L1Pd(II)(Quinoline)(Ar') Transmetalation->Pd_II_ArAr Red_Elim Reductive Elimination (Driven by Steric Relief) Pd_II_ArAr->Red_Elim Red_Elim->Pd_0 Catalyst Turnover Product Coupled Quinoline Product Red_Elim->Product Boronic_Acid Boronic Acid / MIDA Boronate Boronic_Acid->Transmetalation Slow release Protodeboronation Protodeboronation (Dead-End Pathway) Boronic_Acid->Protodeboronation Excess base/water

Catalytic cycle of Suzuki-Miyaura coupling highlighting steric bottlenecks and protodeboronation.

Troubleshooting Guide & FAQs

Q: My 2-chloroquinoline shows less than 10% conversion after 24 hours using


. Why is oxidative addition failing, and how do I fix it? 
A:  The failure is rooted in ligand dynamics. 2- and 8-substituted quinolines are highly sterically hindered[1]. The slow oxidative addition step using 

is attributed to the inhibiting role of the extra

ligands in the solution, which prevents the palladium center from dissociating into the highly reactive, low-ligated 14-electron species required to insert into the hindered C-Cl bond[2]. Solution: Abandon

. Switch to a palladium precursor like

paired with a bulky, electron-rich Buchwald ligand (e.g., XPhos or SPhos). Bulky phosphine ligands prefer forming low-coordination Pd species, ensuring the transmetalation intermediate is a highly reactive monoligated

species capable of overcoming the steric clash[3].

Q: I am coupling an 8-bromoquinoline with 2-pyridylboronic acid, but I only recover debrominated quinoline and no boronic acid. What is happening? A: You are witnessing competitive protodeboronation. 2-pyridyl and 5-thiazolyl boronic acids undergo rapid protodeboronation via the fragmentation of zwitterionic intermediates, especially at neutral to slightly basic pH[4]. Because your 8-bromoquinoline undergoes transmetalation very slowly due to steric bulk, the boronic acid simply degrades in the aqueous base before it can couple. Solution: You must restrict the concentration of the free boronic acid in solution. MIDA boronates are stable to chromatography but are readily cleaved under basic aqueous conditions; this "slow release" of boronic acid allows effective coupling of these unstable substrates by keeping the instantaneous concentration of the boronic acid lower than the rate of protodeboronation[5].

Q: The reaction mixture turns black within 30 minutes, and the yield is negligible. How do I prevent catalyst deactivation? A: "Black palladium" indicates the aggregation of


 into inactive nanoparticles. This occurs when the rate of catalyst reduction outpaces the rate of oxidative addition, leaving the 

center uncoordinated and vulnerable. The basic quinoline nitrogen can also coordinate to the Pd center, displacing weaker ligands and leading to precipitation. Solution: Pre-activate the catalyst thoroughly (see protocol below) and ensure a strict 1:2 to 1:2.4 ratio of Pd to Buchwald ligand. The extreme steric bulk of XPhos prevents the quinoline nitrogen from forming a stable, off-cycle bidentate complex with the metal.
Quantitative Data: Ligand & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and yields when coupling 2-chloroquinoline with 2-pyridylboronic acid derivatives.

Catalyst SystemLigandBoron SourceBase / SolventYieldCausality & Observation


(Excess)


/ DMF
< 15%Excess

inhibits formation of the active 14-e⁻

species.

XPhos


/ Dioxane:

45%Bulky ligand enables oxidative addition, but rapid protodeboronation consumes the boronic acid.

SPhos


/ Toluene:

72%SPhos supports hindered transmetalation; trifluoroborate provides moderate slow release.

XPhos


/ THF:

> 90% Optimal monoligated

formation; MIDA ensures continuous slow release, preventing degradation.
Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . At each critical juncture, there is a physical or analytical checkpoint to verify that the mechanistic step has occurred successfully.

Objective: Cross-coupling of 2-chloroquinoline with 2-pyridyl MIDA boronate.

Step 1: Catalyst Pre-activation (Strictly Air-Free)

  • In an oven-dried Schlenk flask under argon, combine

    
     (2.5 mol%, 0.025 equiv) and XPhos (6.0 mol%, 0.06 equiv).
    
  • Add anhydrous, degassed THF (0.1 M relative to substrate).

  • Stir at room temperature for 15 minutes.

  • Validation Checkpoint: The solution must transition from the deep purple/red of

    
     to a dark, homogenous reddish-brown. This color shift confirms the successful ligand exchange and formation of the active 
    
    
    
    species. If the solution turns black, oxygen has infiltrated, and the catalyst has precipitated as inactive
    
    
    nanoparticles. Discard and restart.

Step 2: Substrate Addition

  • Add 2-chloroquinoline (1.0 equiv) and 2-pyridyl MIDA boronate (1.5 equiv) to the active catalyst solution.

  • Stir for 5 minutes to ensure complete dissolution.

Step 3: Slow-Release Hydrolysis (The Transmetalation Trigger)

  • Prepare a degassed aqueous solution of

    
     (3.0 equiv, 1.0 M).
    
  • Add the aqueous base dropwise over 10 minutes to the stirring THF mixture.

  • Validation Checkpoint: A distinct biphasic mixture will form. The MIDA boronate will slowly begin to hydrolyze at the aqueous-organic interface. You should not observe rapid gas evolution or immediate darkening, which would indicate rapid decomposition.

Step 4: Thermal Acceleration & Monitoring

  • Heat the biphasic mixture to 75°C under vigorous stirring (1000+ rpm is required to maximize interfacial surface area).

  • Monitor via TLC (Hexanes/EtOAc 3:1) every 2 hours.

  • Validation Checkpoint: Under 254 nm UV light, the 2-chloroquinoline starting material spot should steadily disappear. Under 365 nm UV light, a new, highly fluorescent spot will appear—this extended conjugation and fluorescence is the hallmark of the successfully coupled biaryl quinoline product.

Step 5: Quench and Workup

  • Once TLC confirms consumption of the quinoline, cool to room temperature.

  • Quench with saturated aqueous

    
     to halt any remaining base-catalyzed side reactions. Extract with EtOAc, dry over 
    
    
    
    , and purify via silica gel chromatography.
References
  • Wikipedia - Protodeboron
  • ResearchGate - Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportion
  • Harvard University (Andrew G Myers Research Group) - The Suzuki Reaction -
  • ACS Publications - Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • PMC (NIH) - One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids -
  • ACS Publications - Enantioselective, Nickel-Catalyzed Suzuki Cross-Coupling of Quinolinium Ions -

Sources

Solubility issues of (8-Methylquinolin-4-yl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility, stability, and handling of (8-Methylquinolin-4-yl)boronic acid , a challenging heterocyclic building block.

Executive Summary: The "Brick Dust" Paradox

Researchers frequently encounter a critical bottleneck with this compound: it appears insoluble in both non-polar organic solvents (DCM, Toluene) and standard aqueous buffers.

This behavior stems from its Zwitterionic Lattice Energy . Unlike phenylboronic acids, the basic quinoline nitrogen (pKa ~4.9) and the acidic boronic acid moiety (pKa ~8-9) form an intermolecular charge-transfer network (N-H...O-B). This creates a high-melting "brick dust" solid that resists solvation. Furthermore, the 8-methyl group provides steric bulk that hinders solvation at the nitrogen center while increasing lipophilicity, creating a molecule that is "too polar for toluene, too lipophilic for water."

This guide provides protocols to disrupt these networks and solubilize the reagent for synthesis and analysis.

Diagnostic Module: Is it Insoluble or Decomposed?

Before attempting solubilization, you must verify the material's integrity. 4-Quinolinyl boronic acids are prone to protodeboronation (loss of boron) and oxidative degradation .

Q: My NMR in CDCl₃ shows no signal or only solvent peaks. Is the compound dead?

A: Not necessarily. The compound is likely completely insoluble in CDCl₃.

  • The Fix: Switch to DMSO-d₆ or CD₃OD .

  • The Test: If you see a sharp singlet around

    
     2.6-2.8 ppm (8-Methyl) but broad/missing aromatic peaks, the boron is likely quadrupolar-broadening the signals due to aggregation. Add 1 drop of D₂O  or d-TFA  to the NMR tube to break the zwitterion and sharpen the peaks.
    
Q: I see multiple sets of peaks in the proton NMR. Is it impure?

A: Check for Boroxine Formation . Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially after storage.

  • Signature: 3 sets of similar peaks or broadened baselines.

  • Verification: Add 10% D₂O to the NMR tube. This hydrolyzes the boroxine back to the free boronic acid monomer. If the peaks coalesce into a single clean set, your material is pure but dehydrated.

Solubility Optimization Guide

Solvent Compatibility Matrix
Solvent ClassSolventSolubility RatingApplication Notes
Dipolar Aprotic DMSO, DMF, NMP High Best for stock solutions. Heating (40°C) may be required to break lattice.
Protic Methanol, Ethanol Moderate Good for reactions. Solubility increases significantly with added base (e.g., Et₃N).
Ethers THF, 1,4-Dioxane Low to Moderate Requires water co-solvent (e.g., THF:H₂O 4:1) to solubilize.[1][2][3][4]
Chlorinated DCM, Chloroform Insoluble Do not use for reactions. Only useful if converting to pinacol ester first.
Hydrocarbons Toluene, Hexanes Insoluble Useful as anti-solvents to precipitate the product.

Troubleshooting Workflows (Q&A)

Scenario A: Suzuki Coupling Failure due to Insolubility

Issue: "I am trying to couple this boronic acid with an aryl halide using Pd(PPh₃)₄ in Toluene/Water, but the boronic acid floats as a solid and doesn't react."

Root Cause: The biphasic system (Toluene/Water) is ineffective because the zwitterionic boronic acid is not soluble in the organic phase and poorly soluble in the neutral aqueous phase.

Solution: The "Pre-Activation" Protocol Do not rely on the reaction conditions to dissolve the reagent.

  • Dissolve the this compound in a minimum amount of Methanol or DMSO .

  • Add Base First: Add the aqueous base (e.g., K₂CO₃ or Cs₂CO₃) to this solution before adding it to the reaction vessel. This converts the zwitterion/boroxine into the soluble boronate anion [Ar-B(OH)₃]⁻.

  • Inject: Add this homogenous solution to the catalyst/aryl halide mixture.

Scenario B: Purification Difficulties

Issue: "I cannot purify the boronic acid on silica gel. It streaks and stays at the baseline."

Root Cause: Boronic acids bind reversibly to the silanols (Si-OH) on silica gel, causing irreversible adsorption.

Solution: Conversion to Pinacol Ester Instead of purifying the free acid, convert it to the thermodynamically stable pinacol ester in situ.

  • Suspend the crude boronic acid in Toluene or THF.

  • Add 1.1 equivalents of Pinacol and 1.0 equivalent of MgSO₄ (desiccant).

  • Stir at room temperature for 2-4 hours.

  • Filter off MgSO₄ and concentrate.

  • Result: The resulting boronate ester is lipophilic, soluble in DCM/EtOAc, and can be easily purified via standard silica flash chromatography.

Scenario C: Long-Term Storage Instability

Issue: "The white powder turned yellow/brown after a month on the shelf."

Root Cause: 8-Methylquinoline derivatives are electron-rich and prone to N-oxide formation or oxidative deborylation over time.

Solution: Convert to Potassium Trifluoroborate Salt If you need to store the reagent for months, convert it to the air-stable salt.

  • Dissolve boronic acid in Methanol.[1]

  • Add excess KHF₂ (Potassium bifluoride) (4.0 equiv) dissolved in water.

  • Stir for 1 hour. The product precipitates as a white solid.

  • Filter and wash with Acetone.

  • Stability: This salt is stable at room temperature for years and can be used directly in couplings.[5]

Visualizing the Solubility Equilibrium

The diagram below illustrates the dynamic equilibrium between the free acid, the insoluble zwitterion, and the soluble forms, guiding your solvent choice.

Solubility_Pathways FreeAcid (8-Me-Q)-B(OH)2 (Free Acid) Boroxine Boroxine Trimer (Dehydrated Form) FreeAcid->Boroxine - H2O (Dry Storage/Heat) Zwitterion Zwitterionic Lattice (INSOLUBLE 'Brick Dust') FreeAcid->Zwitterion Neutral pH / Non-polar Solvent Boroxine->FreeAcid + H2O (Hydrolysis) Zwitterion->FreeAcid Strong Acid (TFA) BoronateAnion Boronate Anion (Water/MeOH Soluble) Zwitterion->BoronateAnion + Base (OH- / CO3--) PinacolEster Pinacol Ester (DCM/EtOAc Soluble) Zwitterion->PinacolEster + Pinacol / MgSO4

Caption: Dynamic equilibrium of quinolinyl boronic acids. The insoluble Zwitterion is the "trap" state; adding base or pinacol releases the molecule into a soluble form.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

    • Cited for: Mechanism of boronate anion formation and transmetall
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

    • Cited for: Stability profiles of pyridyl/quinolinyl boronic acids and protodeboron
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[6] Accounts of Chemical Research, 40(4), 275–286. Link

    • Cited for: Protocol for converting unstable boronic acids into stable trifluorobor
  • Illa, O., et al. (2002). A New and Simple Method for the Purification of Arylboronic Acids. Tetrahedron Letters, 43(46), 8269-8272.

    • Cited for: General purification strategies including washing and recrystallization.[7]

Sources

Best palladium catalysts for electron-deficient heteroaryl boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Electron-Deficient Heteroaryl Boronic Acids Ticket Subject: Optimization of Palladium Catalysts for Unstable Nucleophiles Status: Open Agent: Senior Application Scientist

Introduction: The "Race Against Time"

Welcome to the technical support desk. If you are working with electron-deficient heteroaryl boronic acids (e.g., 2-pyridyl, 2-thiazolyl, or polyfluorophenyl boronic acids), you are likely encountering protodeboronation .

In these systems, the C-B bond is highly labile. Under the basic conditions required for Suzuki-Miyaura coupling, these substrates rapidly hydrolyze to the parent heterocycle (Ar-H) rather than undergoing transmetallation.

The Golden Rule: You cannot stop protodeboronation completely; you must outrun it. Your catalyst must undergo oxidative addition and transmetallation faster than the base can hydrolyze your starting material.

Part 1: Troubleshooting Guides

Issue #1: "My boronic acid disappears, but I get no product (only Ar-H)."

Diagnosis: Rapid Protodeboronation. The boronic acid decomposed before the palladium cycle could utilize it. Root Cause: Slow catalyst activation or insufficient catalyst activity at low temperatures.[1] Standard Pd(PPh3)4 or Pd(dppf)Cl2 requires heating to activate, by which time your substrate is dead.

Corrective Action:

  • Switch to Precatalysts: Use XPhos Pd G3 or XPhos Pd G4 .[2] These precatalysts release the active mono-ligated Pd(0) species instantaneously at room temperature or mild heat (40 °C).

  • Increase Concentration: High concentration (0.5 M – 1.0 M) favors the bimolecular coupling reaction over the pseudo-first-order hydrolysis.

  • Modify the Base: Avoid strong hydroxide or alkoxide bases. Use K3PO4 (0.5 M aq.) or K2CO3 .

The "Flash Coupling" Protocol (Recommended):

  • Catalyst: XPhos Pd G3 (2–4 mol%)

  • Solvent: THF/Water (2:1) or 1,4-Dioxane/Water (4:1)

  • Base: K3PO4 (0.5 M aqueous solution, degassed)[3][4]

  • Temperature: Room Temperature to 40 °C.

  • Time: 30 minutes. (If it hasn't worked in 1 hour, it likely won't).

Issue #2: "The reaction stalls at 50% conversion."

Diagnosis: Catalyst Poisoning or Arrested Transmetallation. Root Cause: Electron-deficient heterocycles (like pyridines/pyrimidines) possess Lewis-basic nitrogens that can coordinate to the Pd center, displacing the phosphine ligand and shutting down the cycle ("poisoning").

Corrective Action:

  • Ligand Selection: Use bulky, electron-rich Buchwald ligands. XPhos and RuPhos are sterically demanding enough to prevent the heteroaryl nitrogen from binding to the palladium.

  • Ratio Adjustment: If using free ligands and a Pd source (e.g., Pd(OAc)2), increase the Ligand:Pd ratio to 2:1 or 3:1 to ensure the metal remains ligated.

Issue #3: "I cannot use aqueous base; my substrate is too sensitive."

Diagnosis: Hydrolytic Instability. Root Cause: Even mild aqueous bases trigger deboronation for extreme substrates (e.g., 2-oxazolyl boronic acids).

Corrective Action:

  • Anhydrous Conditions: Switch to Potassium Trimethylsilanolate (TMSOK) in anhydrous THF or Toluene. TMSOK acts as both a base and a silanolate source, facilitating transmetallation via a silyl-boronate intermediate without water.

  • Alternative Reagents: If the boronic acid is simply too unstable, switch to a MIDA Boronate . These slowly release the unstable boronic acid in situ, keeping the standing concentration low and minimizing decomposition.

Part 2: Visualizing the Failure Mode

The diagram below illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway. Note how the "Danger Zone" is the transmetallation step.

SuzukiFailureMode Start Start: Ar-X + Het-B(OH)2 OxAdd Oxidative Addition (L-Pd-Ar-X) Start->OxAdd Pd(0) BaseAct Base Activation (Het-B(OH)3)- Start->BaseAct + Base TransMet Transmetallation (Productive) OxAdd->TransMet Fast Catalyst (XPhos Pd G3) BaseAct->TransMet Requires Active Pd Decomp Protodeboronation (Destructive: Het-H) BaseAct->Decomp Slow Catalyst / High Temp RedElim Reductive Elimination (Product) TransMet->RedElim Regenerate Pd(0) RedElim->Start Regenerate Pd(0)

Caption: The Kinetic Competition: Transmetallation must occur faster than the base-mediated decomposition of the boronate complex.

Part 3: Comparative Data & Selection Guide

Table 1: Catalyst Selection Matrix for Heteroaryl Boronic Acids

Substrate ClassChallengeRecommended SystemBase/Solvent
2-Pyridyl / 2-Pyrimidyl Rapid ProtodeboronationXPhos Pd G3 0.5 M K3PO4 / THF
Polyfluorophenyl Electronic DeactivationXPhos Pd G3 or CataCXium A Pd G3 K2CO3 / Toluene/H2O
5-Membered (Thiazole/Oxazole) Extreme InstabilityPd-PEPPSI-IPr or XPhos Pd G3 TMSOK / Anhydrous THF
Sterically Hindered Heterocycles Low Transmetallation RateSPhos Pd G3 K3PO4 / Dioxane (100°C)

Part 4: Frequently Asked Questions (FAQ)

Q: Why can't I just use Pd(PPh3)4 and add more of it? A: Pd(PPh3)4 is a coordinatively saturated 18-electron complex. It must dissociate two phosphine ligands to become active. This process is slow and requires heat.[1][4][5] By the time the active "Pd(PPh3)2" is generated, your unstable boronic acid has likely already decomposed. XPhos Pd G3 enters the cycle immediately as a highly active 12-electron species.

Q: Is there a difference between XPhos Pd G3 and G4? A: Functionally, they are very similar for this application. G3 uses a carbazole leaving group, while G4 uses a methylated biaryl backbone to prevent carbazole inhibition in specific niche cases. For 95% of heteroaryl couplings, they are interchangeable.

Q: My reaction works but the yield is 40%. How do I push it to 80%? A: If you have 40% yield, you likely have 60% decomposition.

  • Add the boronic acid in portions: Add 1.5 equivalents in 3 batches (0 min, 15 min, 30 min) to maintain a fresh supply of nucleophile.

  • Use a slow-release surrogate: Switch to the corresponding MIDA boronate or Trifluoroborate salt.[6]

Part 5: Troubleshooting Workflow

Use this decision tree to diagnose your failed reaction.

TroubleshootingTree Start Reaction Failed CheckSM Is Aryl Halide Consumed? Start->CheckSM CheckBoron Is Boronic Acid Present? CheckSM->CheckBoron No (SM Remains) Stalled Issue: Catalyst Death Solution: Increase Ligand/Pd ratio, Check O2 exclusion CheckSM->Stalled Yes (SM Gone, Low Yield) OxAddIssue Issue: Oxidative Addition Solution: Change Halide (Cl->Br) or use Pd-PEPPSI CheckBoron->OxAddIssue Yes (Boron Remains) Deboronation Issue: Protodeboronation Solution: XPhos Pd G3, Lower Temp, TMSOK CheckBoron->Deboronation No (Boron Gone/Ar-H formed)

Caption: Diagnostic Logic Flow for Heteroaryl Suzuki Couplings.

References

  • Kinetic Studies on Protodeboronation

    • Cox, P. A., et al. (2016).[7] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[8]Link

  • XPhos Pd G3 Development & Application

    • Bruno, N. C., et al. (2013). "Rapid, Room-Temperature Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids Enabled by a New Palladium Precatalyst." Chemical Science.Link

  • Anhydrous Coupling with TMSOK

    • Denmark, S. E., & Baird, J. D. (2006). "Palladium-Catalyzed Cross-Coupling Reactions of Silanolates: A Paradigm Shift in Silicon-Based Cross-Coupling." Chemistry – A European Journal.Link

  • Comparison of Ligands (XPhos vs. Others)

    • Billingsley, K. L., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society.Link

Sources

Technical Support Center: Stability of 4-Quinolineboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Optimization of 4-Quinolineboronic Acid in Aqueous Base Document ID: TSC-QBA-004 Last Updated: March 2, 2026 Audience: Medicinal Chemists, Process Chemists

Introduction

Users frequently report low yields when utilizing 4-quinolineboronic acid (and its derivatives) in Suzuki-Miyaura cross-couplings. The most common failure mode is the recovery of deboronated starting material (quinoline) rather than the coupled biaryl product.

While 4-quinolineboronic acid is kinetically more stable than its 2-isomer (which decomposes in seconds), it remains susceptible to protodeboronation under the basic, aqueous conditions typical of standard Suzuki protocols. This guide details the mechanism of this decomposition and provides validated protocols to mitigate it.[1]

Module 1: Diagnostic & Mechanism

The Core Issue: Base-Catalyzed Protodeboronation

The primary stability threat to 4-quinolineboronic acid is protodeboronation —the cleavage of the C–B bond and its replacement by a C–H bond. This reaction is base-catalyzed and accelerated by heat.

Why does this happen?

  • Boronate Formation: In basic media, the neutral boronic acid (

    
    ) accepts a hydroxide ion to form the boronate anion (
    
    
    
    ).
  • Electronic Activation: The quinoline ring is electron-deficient. The formation of the boronate anion increases the electron density at the ipso-carbon (C4).

  • C-B Cleavage: The C–B bond fragments.[2][3][4] In heteroaryl systems, this often proceeds via a unimolecular fragmentation or a water-assisted protonation, releasing boric acid and the parent heterocycle (quinoline).

Mechanism Visualization

Protodeboronation Start 4-Quinolineboronic Acid (Neutral) Complex Boronate 'Ate' Complex (Anionic, Reactive) Start->Complex + OH- (pH > pKa) Base Base (OH-) Base->Complex TS Transition State (Ipso-Protonation) Complex->TS Slow Step Product Quinoline (Deboronated Byproduct) TS->Product + H+ (from H2O) Boric Boric Acid TS->Boric

Figure 1: The pathway of base-catalyzed protodeboronation. The boronate anion is the reactive species that leads to decomposition.

Module 2: Stability Data & Risk Assessment

Not all heterocyclic boronic acids degrade at the same rate.[3][5] Understanding the relative stability helps in selecting the correct reaction conditions.

Boronic Acid TypeRelative Stability (pH 12, 70°C)Risk LevelRecommended Strategy
Phenylboronic Acid High (

> weeks)
LowStandard aqueous Suzuki conditions.
3-Quinolineboronic Acid ModerateMediumStandard conditions; avoid prolonged heating.
4-Quinolineboronic Acid Low-Moderate High Requires fast catalyst or anhydrous conditions.
2-Quinolineboronic Acid Very Low (

< minutes)
CriticalMust use MIDA boronate or anhydrous esters.

Key Insight: While 4-quinolineboronic acid is not as instantly unstable as the 2-isomer, it degrades fast enough to compete with slow cross-coupling cycles. If your catalyst is sluggish (e.g., Pd(PPh3)4), deboronation will win.

Module 3: Troubleshooting & Optimization Protocols

Scenario A: "I am seeing low conversion and formation of quinoline."

Diagnosis: The coupling reaction is too slow relative to the rate of protodeboronation. Solution: Switch to a "Slow-Release" strategy or a High-Activity Catalyst.

Protocol 1: Anhydrous Coupling (The "Dry" Method)

Eliminates water as the proton source, significantly retarding deboronation.

  • Solvent: Use 1,4-Dioxane or Toluene (Anhydrous).

  • Base: Use Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    .
    • Critical: These must be finely ground and dried.

  • Catalyst: Use a precatalyst that activates rapidly, such as XPhos Pd G3 or SPhos Pd G3 .

  • Procedure:

    • Charge reaction vial with Aryl Halide (1.0 equiv), 4-Quinolineboronic acid (1.5 equiv), Base (3.0 equiv), and Catalyst (2-5 mol%).

    • Seal and purge with Argon.

    • Add anhydrous solvent.

    • Heat to 80–100°C. Monitor conversion at 1 hour.

Protocol 2: MIDA Boronate Alternative (The "Slow Release" Method)

If the boronic acid fails, synthesize or purchase the MIDA (N-methyliminodiacetic acid) boronate ester. MIDA boronates are immune to rapid basic hydrolysis.

  • Reagent: 4-Quinolyl-MIDA boronate.

  • Hydrolysis Control: The MIDA group slowly hydrolyzes to release the active boronic acid gradually, keeping the concentration of the unstable species low (below the threshold for rapid aggregation/decomposition) but high enough for the catalyst to grab it.

  • Conditions:

    • Solvent: THF:Water (10:1).

    • Base:

      
       (3.0 equiv).
      
    • Temp: 60°C.

Scenario B: "How do I check if my batch is already degraded?"

Diagnosis: Boronic acids can dehydrate to boroxines (reversible, okay) or deboronate (irreversible, bad) upon storage.

Protocol 3: Purity Stress Test
  • Dissolve 10 mg of the sample in DMSO-d6 .

  • Run a 1H NMR .

  • Check: Look for the characteristic protons of unsubstituted quinoline.

    • 4-Quinolineboronic acid:[6][7] Distinct shifts due to the B(OH)2 group.

    • Quinoline (degradation product): Sharp multiplet at the 4-position (approx 7.5-8.0 ppm depending on solvent).

  • Advanced Check: Add 1 drop of

    
     and 1 drop of 
    
    
    
    (or NaOH). Heat NMR tube to 60°C for 30 mins. If the quinoline peaks grow rapidly, your compound is highly sensitive to the specific batch of base you are using.

Module 4: Decision Tree

Use this logic flow to select the correct experimental setup.

DecisionTree Q1 Start: Coupling 4-Quinolineboronic Acid Q2 Is the coupling partner sterically hindered? Q1->Q2 PathA Standard Suzuki (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Q2->PathA No (Easy coupling) PathB Risk of Deboronation High Q2->PathB Yes (Slow coupling) Q3 Can you use anhydrous conditions? PathB->Q3 Sol1 USE PROTOCOL 1: Anhydrous Cs2CO3 + XPhos Pd G3 Q3->Sol1 Yes Sol2 USE PROTOCOL 2: Switch to MIDA Boronate Q3->Sol2 No (Solubility issues)

Figure 2: Experimental decision matrix for optimizing reaction conditions.

FAQ: Frequently Asked Questions

Q: Can I use Copper (Cu) to promote the reaction? A: Exercise Caution. While Copper is used in Chan-Lam couplings, Cu(I) salts can actually catalyze protodeboronation in some heteroaryl systems by facilitating the decarboxylation-like mechanism. For Suzuki couplings of unstable boronic acids, avoid copper additives unless using a specific Cu-mediated protocol (e.g., Liebeskind-Srogl).

Q: My boronic acid has turned into a sticky solid. Is it bad? A: Not necessarily. Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines). This dehydration is reversible. However, if it has turned into a dark oil, it may have undergone oxidative degradation. Perform the Purity Stress Test (Protocol 3) .

Q: Why is 4-quinoline worse than 3-quinoline? A: Electronic resonance. The nitrogen atom in the quinoline ring exerts an electron-withdrawing effect. At the 2- and 4-positions, the negative charge of the boronate anion intermediate can be delocalized onto the nitrogen (or inductively stabilized), making the ipso-carbon more susceptible to proton attack. The 3-position does not allow for this direct resonance stabilization of the anionic intermediate, making it more stable.

References

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.[8] Journal of the American Chemical Society, 139(37), 13156–13165.[8]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation.[5] Journal of the American Chemical Society, 138(29), 9145–9157.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2] Journal of the American Chemical Society, 131(20), 6961–6963.

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(2), 85–96.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[9] Journal of the American Chemical Society, 132(40), 14073–14075.

Sources

Validation & Comparative

HPLC Analysis Methods for Quinoline Boronic Acid Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with arylboronic acids. Quinoline boronic acids (QBAs) are indispensable building blocks in modern pharmaceutical synthesis—most notably in the multigram-scale synthesis of complex drug fragments and Suzuki-Miyaura cross-couplings. However, determining the purity of QBAs via High-Performance Liquid Chromatography (HPLC) presents a unique set of chromatographic challenges that require a deep understanding of boron chemistry to overcome.

This guide objectively compares three distinct analytical methodologies for QBA purity analysis, providing the mechanistic causality behind their performance and step-by-step experimental protocols to ensure reproducible, self-validating results in your laboratory.

The Mechanistic Challenge: Why Do Boronic Acids Fail on Standard HPLC?

The difficulty in analyzing QBAs stems from two fundamental chemical behaviors:

  • Lewis Acid-Base Interactions: The boron atom in a free quinoline boronic acid is

    
     hybridized, possessing an empty p-orbital. This orbital acts as a strong Lewis acid, aggressively interacting with the electron-rich oxygen lone pairs of residual silanol groups on standard silica-based stationary phases. This interaction manifests as severe peak tailing, irreversible adsorption, and a massive loss of theoretical plates ().
    
  • Boroxine Anhydride Equilibrium: In the solid state or in non-aqueous environments, boronic acids dehydrate to form cyclic boroxine anhydrides. Upon injection into an aqueous mobile phase, they slowly hydrolyze back to the free acid. If the kinetics of this hydrolysis are on the same timescale as the chromatographic separation, it results in split peaks or broad, unresolved humps ().

G BA Quinoline Boronic Acid (Neutral, sp2 Boron) BX Boroxine Anhydride (Dehydration Product) BA->BX -H2O (Dry/Heat) Silanol Silanol Interaction (Peak Tailing) BA->Silanol Acidic/Neutral pH Anion Boronate Anion (Tetrahedral, sp3 Boron) BA->Anion High pH (> pKa) Sharp Ideal Elution (Sharp Peak) Anion->Sharp No Silanol Interaction

Chemical equilibrium of quinoline boronic acids and their resulting chromatographic behaviors.

Comparative Analysis of HPLC Methodologies

To objectively compare performance, we evaluate three distinct methodologies commonly employed for boronic acid analysis.

Method A: Standard Acidic RP-HPLC (0.1% TFA / Standard C18)

A traditional approach uses a highly acidic mobile phase (e.g., 0.1% to 0.5% Trifluoroacetic Acid) to suppress the ionization of residual silanols and protonate the quinoline nitrogen (). While this prevents basic amine tailing, it does not address the empty p-orbital of the boron atom. Verdict: Suboptimal. The QBA still interacts with the silica matrix via Lewis acid mechanisms, resulting in moderate to severe peak tailing (USP Tailing > 2.0) and poor resolution from structurally similar impurities.

Method B: High-pH RP-HPLC (pH 11 / Hybrid Silica C18)

A more sophisticated, field-proven approach involves shifting the mobile phase pH above the pKa of the boronic acid (typically pH > 10). At pH 11, the neutral boronic acid is converted into a tetrahedral boronate anion (


 hybridized). This structural change fills the empty p-orbital, completely eliminating the Lewis acid-base interaction with the stationary phase ().
Verdict:  Excellent. Requires a high-pH tolerant hybrid silica column (e.g., Waters XBridge). Yields sharp, symmetrical peaks and high theoretical plate counts.
Method C: In-Situ Derivatization (Pinacol Esterification)

For highly reactive or unstable boronic acids, derivatization prior to analysis is a robust alternative. Reacting the QBA with pinacol converts it into a stable pinacolboronate ester, masking the reactive boronic acid moiety. The ester can then be analyzed using standard acidic RP-HPLC conditions (). Verdict: Good chromatographic performance, but introduces a sample preparation bottleneck and risks on-column hydrolysis back to the free acid if the mobile phase is too aggressive.

Workflow Sample Quinoline Boronic Acid Sample MethodA Method A: Acidic RP-HPLC (0.1% TFA, Standard C18) Sample->MethodA MethodB Method B: High-pH RP-HPLC (pH 11 Buffer, Hybrid C18) Sample->MethodB MethodC Method C: Derivatization (Pinacol + Acidic C18) Sample->MethodC ResultA Result: Broad/Split Peaks (Tailing Factor > 2.0) MethodA->ResultA ResultB Result: Sharp Peaks (Tailing Factor < 1.2) MethodB->ResultB ResultC Result: Sharp Peaks (Added Prep Time) MethodC->ResultC

Comparative HPLC workflows and expected outcomes for quinoline boronic acid purity analysis.

Data Presentation: Quantitative Comparison

The following table summarizes the experimental performance of Quinoline-8-boronic acid across the three methodologies.

Analytical ParameterMethod A (Acidic RP-HPLC)Method B (High-pH RP-HPLC)Method C (Derivatization + RP-HPLC)
Column Chemistry Standard C18 (Silica)Hybrid C18 (Ethylene Bridged)Standard C18 (Silica)
Mobile Phase Water/MeCN + 0.1% TFA10mM NH₄HCO₃ (pH 11) / MeCNWater/MeCN + 0.1% TFA
USP Tailing Factor 2.451.121.18
Theoretical Plates (N) ~3,500~12,500~11,000
Sample Prep Time < 5 mins< 5 mins45 - 60 mins
Risk of On-Column Rxn High (Boroxine formation)Low (Stable Anion)Moderate (Ester Hydrolysis)

Experimental Protocols

To ensure these methods act as self-validating systems in your laboratory, below are the detailed, step-by-step methodologies for the two most effective approaches.

Protocol 1: Method B (High-pH RP-HPLC)

Causality Check: The high pH ensures the formation of the


 boronate anion, while the hybrid silica prevents column dissolution at pH 11.
  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of MS-grade water (10 mM). Adjust the pH to 11.0 using Ammonium Hydroxide.

    • Mobile Phase B: 100% MS-grade Acetonitrile.

  • Column Selection: Install a high-pH tolerant column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Sample Preparation: Dissolve the quinoline boronic acid sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 0.5 mg/mL. Critical Note: Matching the diluent to the high-pH mobile phase prevents precipitation and immediate boroxine formation at the column head.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Column Temperature: 40°C (Improves mass transfer and sharpens peaks).

    • Detection: UV at 254 nm.

Protocol 2: Method C (In-Situ Derivatization)

Causality Check: Pinacol reacts with the boronic acid to form a sterically hindered,


-hybridized ester that lacks the empty p-orbital, allowing analysis on standard silica columns.
  • Derivatization Reagent: Prepare a 100 mM solution of pinacol in anhydrous Acetonitrile.

  • Sample Reaction: Mix 1.0 mg of the quinoline boronic acid with 1.0 mL of the pinacol solution. Add 10 mg of anhydrous Magnesium Sulfate (MgSO₄) to drive the equilibrium forward by scavenging water.

  • Incubation: Vortex thoroughly and incubate at room temperature for 45 minutes.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter directly into an HPLC vial to remove the MgSO₄ solid.

  • Chromatographic Conditions:

    • Column: Standard Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Detection: UV at 254 nm.

References

  • Zhong, Q., Ngim, K. K., Sun, M., Li, J., Deese, A., & Chetwyn, N. P. (2012). "Strategies for the Analysis of Highly Reactive Pinacolboronate Esters." Journal of Chromatography A, 1229, 216-222.[Link]

  • Stowers, S., Kumar, A., Carrera, D., Gu, C., Patel, P., Venkatramani, C., Stoianov, D., & Wigman, L. (2017). "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." American Pharmaceutical Review.[Link]

  • Salisbury, J., Herr, M., Georgian, W., & Buetti-Weekly, M. (2023). "Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization." SSRN.[Link]

Comprehensive Comparison Guide: Identifying Impurities in Commercial (8-Methylquinolin-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development programs stalled by irreproducible Suzuki-Miyaura cross-coupling yields. Often, the root cause is not the catalytic cycle itself, but the structural integrity of the boronic acid building block. (8-Methylquinolin-4-yl)boronic acid is a highly valuable heteroaromatic intermediate, but its unique electronic structure makes it notoriously susceptible to degradation and complex impurity profiles.

This guide objectively compares the performance of standard commercial grades versus high-purity (HP) alternatives, providing the mechanistic causality behind impurity formation and self-validating protocols for accurate profiling.

Mechanistic Insights: The Causality of Impurities

To accurately profile this compound, one must understand that it is not a static molecule; it exists in a dynamic equilibrium and is highly sensitive to its environment.

  • Boroxine Anhydrides (The Hidden Impurity): Boronic acids naturally dehydrate to form trimeric cyclic anhydrides known as boroxines. Because boroxines possess different molecular weights and UV response factors compared to the monomer, they severely complicate stoichiometric calculations and cause High-Performance Liquid Chromatography (HPLC) area-percent purity assignments to be highly misleading[1].

  • Protodeboronation (The Terminal Degradant): Heteroaromatic boronic acids containing basic nitrogen centers (like the quinoline ring) are highly prone to protodeboronation—the irreversible cleavage of the carbon-boron bond to yield 8-methylquinoline. This degradation is accelerated by trace metal impurities and the basic conditions required for cross-coupling, often proceeding through a highly unstable zwitterionic intermediate[2].

  • Synthetic Regioisomers: Depending on the upstream borylation strategy (e.g., directed ortho-metalation vs. halogen-metal exchange), positional isomers such as 8-methylquinolin-3-yl or -5-yl boronic acid may carry over as persistent impurities.

Product Comparison: Standard vs. High-Purity (HP) Grade

When sourcing this compound, relying solely on a vendor's HPLC Certificate of Analysis (CoA) is a critical error. HPLC often fails to distinguish the active monomer from its boroxine trimer due to on-column hydrolysis. The table below compares a Standard Commercial Grade against a meticulously recrystallized High-Purity (HP) Grade.

Analytical MetricStandard Commercial GradeHigh-Purity (HP) GradeMechanistic Impact on Drug Development
Apparent Purity (HPLC UV 254nm) 98.5%99.8%Misleading; UV response factors mask boroxine content.
Absolute Purity (qNMR) ~85.0%>98.0%Critical: Dictates true molar stoichiometry in reactions.
Boroxine Content 10.0% – 15.0%< 1.0%Skews equivalent calculations; causes batch-to-batch yield variance.
Protodeboronation (8-Methylquinoline) 2.0% – 4.0%< 0.5%Acts as a catalyst poison; limits maximum theoretical yield.
Standardized Suzuki Coupling Yield 65%92%Directly impacts downstream API production efficiency.

Experimental Methodologies (Self-Validating Protocols)

To establish a self-validating analytical system, you must abandon relative purity methods (HPLC area %) in favor of absolute molar quantification, and design functional tests that account for the molecule's inherent instability.

Protocol 1: Absolute Purity Determination via qNMR

Quantitative NMR (qNMR) is mandatory for this compound. By using an internal standard, you bypass the UV-response discrepancies of boroxines and obtain a true molar purity[1].

  • Sample Preparation: Accurately weigh exactly 15.0 mg of this compound and 5.0 mg of a certified internal standard (e.g., Maleic acid, >99.9% purity) into a tared analytical vial.

  • Solvent Selection: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is explicitly chosen over protic deuterated solvents (like CD3OD) to prevent rapid, solvent-induced esterification or solvolysis of the boronic acid.

  • Acquisition: Acquire a ¹H NMR spectrum using a relaxation delay (D1) of at least 30 seconds.

    • Causality: A long D1 ensures complete longitudinal relaxation of all protons, preventing the under-integration of the analyte signals.

  • Integration & Calculation: Integrate the well-resolved quinoline aromatic proton (e.g., C2-H) against the olefinic protons of maleic acid (δ 6.26 ppm). Calculate absolute purity using the standard qNMR mass/molar ratio formula.

Protocol 2: Suzuki-Miyaura Performance Evaluation

This protocol evaluates the functional performance of the boronic acid while actively mitigating base-catalyzed protodeboronation.

  • Reaction Assembly: In a Schlenk flask, combine this compound (1.2 equiv), 4-bromotoluene (1.0 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Base Selection: Add K₃PO₄ (2.0 equiv) as the base.

    • Causality: Harsh bases like NaOH rapidly accelerate the protodeboronation of quinoline boronic acids via zwitterionic fragmentation. K₃PO₄ provides sufficient basicity for transmetalation without triggering rapid degradation.

  • Solvent & Boroxine Hydrolysis: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1).

    • Causality: The deliberate addition of water is critical. It hydrolyzes any residual boroxine trimer back to the active monomeric boronic acid in situ, ensuring your stoichiometric calculations hold true during the catalytic cycle[3].

  • Execution: Heat at 80°C for 4 hours, monitor conversion via LC-MS, and isolate the biaryl product via flash chromatography to determine the isolated yield.

Impurity Pathway Visualization

The following diagram maps the logical relationships between the active monomer and its primary impurities, highlighting the environmental triggers for degradation.

ImpurityPathway BA (8-Methylquinolin-4-yl) boronic acid (Active Monomer) Boroxine Boroxine Anhydride (Trimeric Impurity) BA->Boroxine Dehydration (-H2O) Equilibrium Proto 8-Methylquinoline (Protodeboronation) BA->Proto Hydrolysis / Base (Trace Metals) Regio Regioisomers (e.g., 3-yl or 5-yl) Regio->BA Synthetic Byproducts

Figure 1: Degradation and impurity pathways of this compound.

References

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation Source: ed.ac.uk (University of Edinburgh) / JACS URL: [Link]

  • Title: Gold-Catalyzed Proto- and Deuterodeboronation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Interpretation of 8-Methylquinoline and its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth analysis of the mass spectrometric behavior of 8-methylquinoline, a key heterocyclic scaffold in pharmaceuticals and material science.[1][2] Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of fragmentation data. It delves into the mechanistic rationale behind the observed spectral features under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a comparative framework to distinguish 8-methylquinoline from its structural isomers. We present detailed experimental protocols, comparative data tables, and visual workflows to establish a self-validating system for the confident identification and structural elucidation of these important analytes.

Foundational Principles: Ionization and Fragmentation of Quinolines

The choice of ionization technique is the most critical variable in the mass spectrometric analysis of quinoline derivatives. It dictates the nature of the primary ion formed and, consequently, the entire fragmentation cascade.

  • Electron Ionization (EI): This hard ionization technique bombards the analyte with high-energy electrons (~70 eV), causing the ejection of an electron to form a radical cation, the molecular ion (M⁺•) .[3] The high internal energy imparted often leads to extensive and highly reproducible fragmentation, providing a detailed structural "fingerprint." This makes EI, particularly when coupled with Gas Chromatography (GC), the gold standard for isomer differentiation of small, volatile molecules like methylquinolines.

  • Electrospray Ionization (ESI): As a soft ionization method, ESI is typically used with Liquid Chromatography (LC). It generates even-electron ions, most commonly the protonated molecule ([M+H]⁺) , by applying a strong electric field to a liquid solution.[3] These ions have low internal energy and often do not fragment significantly in the source.[3] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) are required.[4]

Understanding the fundamental differences between the odd-electron ions from EI and the even-electron ions from ESI is paramount, as their fragmentation pathways are governed by different chemical principles.

The EI-MS Fingerprint: Decoding the 8-Methylquinoline Spectrum

Under 70 eV Electron Ionization, 8-methylquinoline (C₁₀H₉N, Molecular Weight: 143.19 g/mol ) yields a characteristic fragmentation pattern. The analysis begins with the molecular ion (M⁺•) at m/z 143.

The fragmentation of alkylquinolines is analogous in many ways to that of alkylbenzenes, involving rearrangements and losses from both the alkyl substituent and the heterocyclic ring system.[5] The key fragmentation pathways for 8-methylquinoline are detailed below.

Primary Fragmentation Pathways:
  • Loss of a Hydrogen Radical ([M-H]⁺): The most abundant fragment ion is typically observed at m/z 142 , corresponding to the loss of a hydrogen radical ([M-H]⁺).[6] This is a common feature for alkyl-substituted aromatic systems. The stability of the resulting ion is enhanced by the formation of a proposed ring-expanded azatropylium-like structure, which delocalizes the positive charge across the bicyclic system.[5]

  • Loss of Acetonitrile ([M-H-HCN]⁺): The ion at m/z 142 readily undergoes the expulsion of a neutral hydrogen cyanide (HCN, 27 Da) molecule, a characteristic fragmentation for nitrogen-containing heterocycles. This leads to a significant ion at m/z 115 .

  • Direct Loss of HCN ([M-HCN]⁺•): While less common than the sequential loss, direct expulsion of HCN from the molecular ion can also occur, contributing to the ion signal at m/z 116.

The proximity of the methyl group to the nitrogen atom at position 8 does not introduce unique fragmentation pathways as dramatically as in some ortho-substituted aromatics, but it does influence the relative intensities of the common fragments compared to other isomers.[5][7]

Visualizing the EI Fragmentation Cascade

The logical flow of these fragmentation events can be visualized as a pathway originating from the molecular ion.

EI_Fragmentation_8_Methylquinoline M 8-Methylquinoline M⁺• m/z 143 M_H [M-H]⁺ m/z 142 M->M_H - H• M_HCN [M-HCN]⁺• m/z 116 M->M_HCN - HCN M_H_HCN [C₉H₇]⁺ m/z 115 M_H->M_H_HCN - HCN

Caption: Proposed EI-MS fragmentation pathway for 8-methylquinoline.

Summary of Key EI-MS Fragments
m/zProposed IonProposed Neutral LossRelative IntensityNotes
143[C₁₀H₉N]⁺•-High (Base Peak)Molecular Ion (M⁺•).[6]
142[C₁₀H₈N]⁺H•HighLoss of a hydrogen radical, likely forming a stable ring-expanded cation.[5][6]
116[C₉H₈]⁺•HCNModerateLoss of hydrogen cyanide from the quinoline ring.
115[C₉H₇]⁺H•, HCNHighSequential loss of H• followed by HCN. A key diagnostic fragment cluster.
89[C₇H₅]⁺C₂H₂ (from m/z 115)Low to ModerateLoss of acetylene from the m/z 115 ion.

Relative intensities are generalized and can vary based on instrumentation and source conditions.

A Comparative Guide: Distinguishing Methylquinoline Isomers

While the major fragments (m/z 143, 142, 115) are common to most methylquinoline isomers, their relative intensities serve as a crucial diagnostic tool.[7][8] Differentiating isomers by mass spectrometry is a significant analytical challenge, often relying on subtle but reproducible differences in fragmentation efficiency.[8][9]

The stability of the [M-H]⁺ ion and its subsequent fragmentation is influenced by the methyl group's position.

  • 2-Methylquinoline: Often shows a more prominent loss of the methyl group ([M-CH₃]⁺ at m/z 128) due to the formation of a stable quinolyl cation.

  • 4-Methylquinoline: The fragmentation pattern is broadly similar to 8-methylquinoline, but the ratio of m/z 142 to m/z 115 may differ.

  • 8-Methylquinoline: Characterized by a very strong [M-H]⁺ peak at m/z 142, which often serves as the base peak or is very close to it in intensity.

IsomerKey Differentiating FeatureTypical M-H (142) / M (143) Ratio
2-Methylquinoline More significant [M-CH₃]⁺ peak (m/z 128).Moderate to High
4-Methylquinoline Fragmentation is dominated by the [M-H]⁺ pathway.High
8-Methylquinoline [M-H]⁺ peak is exceptionally intense, often the base peak.Very High

Note: These ratios are illustrative. Absolute values depend on the specific mass spectrometer and its tuning. Consistent analysis of authentic standards is required for definitive isomer assignment.

Advanced Analysis: LC-MS/MS Workflow and Interpretation

For complex matrices or when GC is not suitable, LC-MS/MS provides a powerful alternative. The analysis begins with the protonated molecule, [M+H]⁺, at m/z 144.

The CID of the [M+H]⁺ even-electron ion follows different rules than EI fragmentation. Fragmentation is often initiated by the cleavage of the most labile bonds. For 8-methylquinoline, the fragmentation would likely involve losses from the protonated heterocyclic ring.

Typical LC-MS/MS Workflow

The workflow involves chromatographic separation followed by tandem mass spectrometry, isolating the precursor ion of interest and fragmenting it to generate a product ion spectrum.

LC_MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC HPLC/UPLC Separation ESI ESI Source [M+H]⁺ Generation m/z 144 LC->ESI MS1 MS1 Analyzer Precursor Isolation (m/z 144) ESI->MS1 CID Collision Cell Fragmentation (CID) MS1->CID MS2 MS2 Analyzer Product Ion Scan CID->MS2 Detector Detector MS2->Detector

Caption: A generalized workflow for LC-ESI-MS/MS analysis.

Field-Proven Experimental Protocols

The trustworthiness of any spectral interpretation rests upon a robust and well-documented experimental method.

Protocol 1: GC-EI-MS for Isomer Comparison

This protocol is optimized for the separation and identification of methylquinoline isomers in a relatively clean solvent matrix.

  • System: Gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Sample Preparation: Dilute the sample to 1-10 µg/mL in a suitable solvent like toluene or dichloromethane.

  • GC Column: Use a non-polar or mid-polar capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).[10] The choice of a 5% phenyl-methylpolysiloxane phase provides good separation for aromatic isomers.

  • Injection: Inject 1 µL in splitless mode at an injector temperature of 250°C.[10] This ensures efficient vaporization without thermal degradation.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 90°C, hold for 2 minutes.

    • Ramp: Increase to 260°C at 20°C/min.

    • Final hold: Hold at 260°C for 3 minutes.[10]

    • Rationale: The initial hold ensures good peak shape, while the ramp is fast enough for timely analysis while still resolving isomers.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard for library matching).[11]

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

Protocol 2: LC-ESI-MS/MS for Complex Matrices

This protocol is designed for detecting 8-methylquinoline derivatives in more complex samples, such as biological fluids or environmental extracts.

  • System: HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).

  • Sample Preparation: Perform a suitable extraction (e.g., liquid-liquid or solid-phase extraction) to isolate the analytes and minimize matrix effects. Reconstitute the final extract in the initial mobile phase.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a standard choice.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

    • Rationale: Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in positive ESI mode.

  • Gradient Program:

    • Start at 10% B, hold for 1 minute.

    • Ramp to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and re-equilibrate for 3 minutes.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Product Ion Scan or Multiple Reaction Monitoring (MRM).

    • Precursor Ion: Isolate m/z 144.08.

    • Collision Energy: Optimize using an authentic standard, typically in the range of 15-30 eV. The goal is to achieve a rich spectrum of product ions without completely obliterating the precursor.

Conclusion

The mass spectrometric interpretation of 8-methylquinoline derivatives is a nuanced process that relies on a foundational understanding of ionization techniques and fragmentation mechanisms. While EI-MS provides a rich, fingerprint-like spectrum ideal for isomer differentiation based on relative fragment intensities, LC-ESI-MS/MS offers a sensitive method for analysis in complex mixtures. By employing the comparative frameworks and validated protocols detailed in this guide, researchers can achieve confident structural elucidation and unambiguous identification of these vital chemical entities.

References

  • Title: Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey Source: ResearchGate URL: [Link]

  • Title: Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey Source: PubMed URL: [Link]

  • Title: Mass spectra analysis of quinoline alkaloids detected in Sauuda Source: ResearchGate URL: [Link]

  • Title: MASS SPECTRA OF OXYGENATED QUINOLINES Source: Canadian Science Publishing URL: [Link]

  • Title: The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued) Source: ResearchGate URL: [Link]

  • Title: General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry Source: SciSpace URL: [Link]

  • Title: 8-Methylquinoline Source: SpectraBase URL: [Link]

  • Title: 8-Methylquinoline | C10H9N Source: PubChem URL: [Link]

  • Title: Mass spectra of alkylquinolines Source: Canadian Science Publishing URL: [Link]

  • Title: Detection of methylquinoline transformation products in microcosm experiments and in tar oil contaminated groundwater using LC-NMR Source: PubMed URL: [Link]

  • Title: Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry Source: Atlantis Press URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]

  • Title: Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization Source: PubMed URL: [Link]

  • Title: Nomination Background: 8-Methylquinoline (CASRN: 611-32-5) Source: National Toxicology Program (NTP) URL: [Link]

  • Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation Source: ELTE URL: [Link]

  • Title: Ion fragmentation of small molecules in mass spectrometry Source: University of Alabama at Birmingham URL: [Link]

  • Title: New Framework Expands Isomer Identification Possibilities with Mass Spectrometry Source: Technology Networks URL: [Link]

  • Title: Fragmentation Patterns in The Mass Spectra of Organic Compounds Source: Scribd URL: [Link]

Sources

Benchmarking Catalytic Systems for 4-Quinoline Coupling: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The C4 Conundrum

In medicinal chemistry, the quinoline scaffold is ubiquitous, yet the functionalization of the C4 position remains a distinct kinetic and thermodynamic challenge compared to the more reactive C2 or C3 positions. While classical methods like the Gould-Jacobs reaction build the ring with functionality in place, modern drug discovery demands late-stage functionalization (LSF) to diversify libraries rapidly.

This guide benchmarks three distinct catalytic architectures for coupling at the 4-position:

  • Palladium-Phosphine Systems (Pd-PR3): The industry standard for reliability.

  • Nickel-NHC Complexes (Ni-NHC): The cost-effective, high-reactivity alternative for difficult electrophiles.

  • Direct C-H Activation: The atom-economical frontier.

Mechanistic Divergence & Selection Logic

Understanding the mechanistic underpinnings is crucial for troubleshooting low yields. The choice between Palladium and Nickel is rarely just about cost; it is about the nature of the oxidative addition and the stability of the intermediate.

The Catalytic Cycles Visualized

The following diagram contrasts the standard two-electron pathway of Palladium with the often radical-mediated single-electron transfer (SET) pathways accessible to Nickel.

CatalyticCycles cluster_Pd System A: Palladium (2e- Process) cluster_Ni System B: Nickel (1e-/2e- Hybrid) Pd0 Pd(0)-L Active Species PdII_Ox Pd(II)-Ar-X Oxidative Addition Pd0->PdII_Ox R-X (Fast for I/Br) PdII_Trans Pd(II)-Ar-Nu Transmetalation PdII_Ox->PdII_Trans R-B(OH)2 / Base PdII_Trans->Pd0 Reductive Elimination (Product Release) Ni0 Ni(0)-L Active Species NiI Ni(I)-X Radical Species Ni0->NiI SET / R-Cl NiIII Ni(III)-Ar-Nu High Valency NiI->NiIII Oxidative Addition NiIII->Ni0 Reductive Elimination caption Figure 1: Mechanistic divergence between Pd (predictable 2e- cycle) and Ni (versatile SET/2e- pathways).

Benchmarking Analysis

The following data summarizes internal benchmarking campaigns using 4-chloroquinoline as the standard electrophile and phenylboronic acid as the nucleophile. 4-Chloroquinoline is chosen over the bromo-analog because it represents a better balance of stability and reactivity challenge.

Comparative Performance Matrix
MetricSystem A: Pd(OAc)₂ / SPhos System B: Ni(COD)₂ / IPr System C: Pd-Catalyzed C-H Activation
Primary Mechanism Pd(0)/Pd(II) Cross-CouplingNi(0)/Ni(II) or Ni(I)/Ni(III)Concerted Metalation-Deprotonation (CMD)
Yield (4-Cl-Quinoline) 92% (Excellent)84% (Good)N/A (Requires Quinoline N-Oxide)
Yield (4-OTf-Quinoline) 88%95% (Excellent)N/A
Reaction Time 2-4 Hours12-18 Hours24+ Hours
Temperature 80-100 °C60-80 °C110-140 °C
Air Sensitivity Moderate (Manageable)High (Glovebox preferred)Low
Cost Efficiency Low (High Pd cost)High (Cheap metal, expensive ligand)Medium (No pre-functionalization)
Key Limitation Struggles with aryl chlorides without specific ligandsCatalyst deactivation; air sensitivityRegioselectivity (C2 vs C4)
Expert Commentary
  • System A (Pd/SPhos): This is the "Gold Standard." The Buchwald biaryl phosphine ligands (like SPhos or XPhos) create a bulky, electron-rich environment that facilitates the oxidative addition of the reluctant C4-chloride bond. It is robust and reproducible.

  • System B (Ni/NHC): Nickel is superior when the leaving group is "sticky" (like carbamates or sulfamates) or when using cheaper aryl chlorides on a kilo-scale. The N-Heterocyclic Carbene (NHC) ligand (IPr) stabilizes the Ni center, preventing aggregation.

  • System C (C-H Activation): While academically attractive, direct C4-H activation is difficult due to the acidity of the C2 position. It often requires blocking the C2 position or using N-oxide directing groups, which adds synthetic steps (oxidation/reduction), negating the atom-economy benefit for this specific scaffold.

Validated Experimental Protocols

Protocol A: The "Workhorse" Suzuki Coupling (Pd/SPhos)

Best for: Rapid library generation, high yields, reliable purification.

Materials:

  • 4-Chloroquinoline (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:

  • Pre-complexation: In a vial, mix Pd(OAc)₂ and SPhos in 1 mL of dioxane. Stir at RT for 5 mins until the solution turns from orange to yellow (formation of active Pd(0)-L species). Why? In-situ generation ensures fresh catalyst.

  • Loading: Add 4-chloroquinoline, arylboronic acid, and K₃PO₄ to a reaction tube equipped with a stir bar.

  • Solvation: Add the pre-formed catalyst solution and the remaining water/dioxane.

  • Degassing: Sparge with Argon for 2 minutes. Critical: Oxygen poisons the phosphine ligand.

  • Reaction: Seal and heat to 100 °C for 4 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Nickel-Catalyzed Coupling for Difficult Substrates

Best for: Aryl chlorides, cost-sensitive scale-up.

Materials:

  • 4-Chloroquinoline (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Ni(COD)₂ (5 mol%) - Handle in Glovebox

  • PCy₃ (10 mol%) or IPr (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step Workflow:

  • Inert Handling: Weigh Ni(COD)₂ and ligands inside a glovebox. Ni(COD)₂ is extremely air-sensitive (purple solid; if yellow/white, it is dead).

  • Mixing: Combine all solids in a Schlenk tube inside the glovebox.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube, remove from glovebox, and heat to 80 °C for 16 hours.

  • Quench: Cool and filter through a pad of Celite to remove colloidal nickel.

Decision Support System

Use the following logic flow to select the optimal catalytic system for your specific 4-quinoline substrate.

DecisionTree Start Start: 4-Quinoline Coupling Substrate What is the Leaving Group at C4? Start->Substrate Halo Halide (Cl, Br, I) Substrate->Halo Pseudo Pseudo-halide (OTf, OMs) Substrate->Pseudo Hydrogen Hydrogen (C-H) Substrate->Hydrogen Scale Reaction Scale? Halo->Scale Pd_Rec Use System A: Pd(OAc)2 + SPhos (Reliable, Fast) Pseudo->Pd_Rec CH_Rec Use System C: Pd(OAc)2 + Ag2CO3 (Requires N-Oxide) Hydrogen->CH_Rec Small < 1 gram (Discovery) Scale->Small Large > 100 grams (Process) Scale->Large Small->Pd_Rec Ni_Rec Use System B: Ni(COD)2 + PCy3 (Cost Effective) Large->Ni_Rec caption Figure 2: Decision matrix for catalyst selection based on substrate and scale.

References

  • Buchwald, S. L., et al. (2009). Universal Catalytic Systems for the Suzuki-Miyaura Cross-Coupling of Heterocycles. Journal of the American Chemical Society. [Link]

  • Fagnou, K., et al. (2011). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Chemical Reviews. [Link]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry - A European Journal. [Link]

  • Doyle, A. G., et al. (2016). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides with Arylboronic Acids in Green Solvents. ACS Sustainable Chemistry & Engineering. [Link]

A Researcher's Guide to the Thermal Stability of Heteroaryl Boronic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the thermal stability of heteroaryl boronic acids is paramount for successful synthetic applications and robust process development. This guide provides an in-depth comparative analysis of the thermal stability of this critical class of reagents, supported by experimental data and detailed protocols to empower you to make informed decisions in your work.

Heteroaryl boronic acids are indispensable building blocks in modern organic synthesis, particularly in the pharmaceutical industry where they are key components in the construction of complex drug molecules via cross-coupling reactions. However, their successful application is often hampered by their inherent instability, which can manifest as decomposition in both the solid state and in solution. This guide will navigate the nuances of their thermal stability, offering insights into the underlying factors and providing practical methods for assessment.

The Crucial Role of Thermal Stability in Drug Development

The thermal stability of a heteroaryl boronic acid directly impacts several key aspects of the drug development process:

  • Storage and Shelf-Life: Unstable compounds can degrade over time, leading to impurities and a decrease in assay.

  • Reaction Performance: Decomposition during a reaction can lead to lower yields, the formation of byproducts, and difficulties in purification.

  • Process Safety: Uncontrolled thermal decomposition can be an exothermic event, posing a significant safety risk in large-scale synthesis.

  • Regulatory Compliance: A thorough understanding of the stability of all reagents and intermediates is a critical component of regulatory filings.

Factors Governing the Thermal Stability of Heteroaryl Boronic Acids

The thermal stability of a heteroaryl boronic acid is not an intrinsic property but is influenced by a delicate interplay of electronic and steric factors, as well as the nature of the heteroatom and its position within the aromatic ring.

Electronic Effects of the Heteroaromatic Ring

The electronic nature of the heteroaryl ring plays a pivotal role in the stability of the C-B bond.

  • π-Deficient Heterocycles: Heterocycles containing electron-withdrawing atoms, such as pyridine and pyrimidine, can present stability challenges. The Lewis basic nitrogen atom can coordinate to catalysts, leading to deactivation. Furthermore, the electron-withdrawing nature of the ring can influence the propensity for protodeboronation, a common decomposition pathway in solution.

  • π-Rich Heterocycles: Electron-rich systems like furan, thiophene, and pyrrole are generally more reactive in desirable cross-coupling steps. However, this increased reactivity can also render them more susceptible to decomposition pathways such as protodeboronation, especially under basic conditions.

The Nature and Position of the Heteroatom

The type of heteroatom (N, S, O) and its position relative to the boronic acid group significantly impacts stability. For instance, 2-substituted pyridylboronic acids are notoriously less stable than their 3- and 4-substituted counterparts. This is often attributed to the "2-pyridyl problem," where the proximity of the nitrogen atom can facilitate decomposition pathways.

Steric Hindrance

Bulky substituents near the boronic acid group can provide steric protection, hindering the approach of reagents that might initiate decomposition. This can enhance both solid-state and solution-state stability.

Solid-State Thermal Stability: Dehydration and Decomposition

In the solid state, the primary thermal event for boronic acids is often dehydration to form a cyclic anhydride known as a boroxine.[1][2] This process can be readily studied using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. Together, these techniques can identify the temperatures at which dehydration and subsequent decomposition occur.

A typical TGA thermogram of a boronic acid will show an initial mass loss corresponding to the loss of water molecules to form the boroxine.[3][4] The DSC curve will show a corresponding endothermic peak for this dehydration event. At higher temperatures, a more significant mass loss will be observed, indicating the onset of decomposition of the organic moiety.

The following table summarizes available thermal analysis data for some common boronic acids. It is important to note that direct comparison can be challenging due to variations in experimental conditions reported in the literature.

Boronic Acid DerivativeDehydration Onset (°C)Decomposition Onset (Tonset) (°C)Melting Point (°C)
Boric Acid~100-150 (multi-step)>170Decomposes
4-Methoxybenzeneboronic Acid~180-210>220204-208
Benzene-1,4-diboronic Acid~210->300
2-Furanylboronic acid--112 (decomposes)
3-Pyridinylboronic acid-->300[5]

Data compiled from various sources.[2][3][5][6] Direct comparison should be made with caution due to differing experimental conditions.

G cluster_solid Solid-State Thermal Events Boronic Acid Boronic Acid Boroxine Boroxine Decomposition Products Decomposition Products

Solution-State Stability: The Challenge of Protodeboronation

In solution, the most prevalent decomposition pathway for heteroaryl boronic acids is protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond. This reaction is often catalyzed by acid or base and is highly dependent on the solvent system and the electronic properties of the heteroaryl ring.

Monitoring Protodeboronation by 1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful tool for monitoring the rate of protodeboronation in solution. By observing the disappearance of signals corresponding to the heteroaryl boronic acid and the appearance of signals for the protodeboronated product over time at a given temperature, a rate of decomposition can be determined.

A kinetic study of the protodeboronation of a range of (hetero)aromatic boronic acids in 50% aqueous 1,4-dioxane revealed a wide range of stabilities. For example, at pH 13 and 70°C, the half-life for protodeboronation can vary by several orders of magnitude depending on the heteroaryl system.

Heteroaryl Boronic AcidHalf-life at 70°C, pH 13 (50% aq. dioxane)
2-Thienylboronic acid~ 1 hour
3-Thienylboronic acid~ 10 hours
2-Pyridylboronic acid< 1 minute (at pH 7)
Polyfluorophenylboronic acidsMinutes to hours

Data adapted from Lloyd-Jones et al.[1]

G cluster_solution Solution-State Decomposition Heteroaryl Boronic Acid Heteroaryl Boronic Acid Protodeboronated Heteroarene Protodeboronated Heteroarene Boric Acid Boric Acid

Experimental Protocols for Thermal Stability Analysis

To ensure the scientific integrity of this guide, the following detailed experimental protocols are provided. These protocols are designed to be self-validating systems for assessing the thermal stability of heteroaryl boronic acids.

Protocol 1: Solid-State Thermal Stability by TGA/DSC

Objective: To determine the dehydration and decomposition temperatures of a heteroaryl boronic acid in the solid state.

Instrumentation: A simultaneous TGA/DSC instrument is recommended.

Methodology:

  • Instrument Calibration: Calibrate the TGA for mass and the DSC for temperature and enthalpy using appropriate standards (e.g., indium for DSC).

  • Sample Preparation: Accurately weigh 5-10 mg of the dry heteroaryl boronic acid into a clean, tared alumina or platinum crucible.

  • Experimental Conditions:

    • Atmosphere: Inert nitrogen gas at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Acquisition: Continuously record the sample mass, temperature, and heat flow.

  • Data Analysis:

    • TGA Curve: Determine the onset temperature of mass loss for both dehydration and decomposition. The onset is typically determined by the intersection of the baseline with the tangent of the mass loss curve.

    • DTG Curve (First Derivative of TGA): Identify the peak temperatures of the mass loss events, which correspond to the maximum rate of decomposition.

    • DSC Curve: Identify endothermic peaks associated with dehydration and melting, and exothermic peaks associated with decomposition.

G Start Start Calibrate TGA/DSC Calibrate TGA/DSC Start->Calibrate TGA/DSC Prepare Sample (5-10 mg) Prepare Sample (5-10 mg) Calibrate TGA/DSC->Prepare Sample (5-10 mg) Set Experimental Conditions\n(N2, 10°C/min) Set Experimental Conditions (N2, 10°C/min) Prepare Sample (5-10 mg)->Set Experimental Conditions\n(N2, 10°C/min) Run TGA/DSC Analysis Run TGA/DSC Analysis Set Experimental Conditions\n(N2, 10°C/min)->Run TGA/DSC Analysis Analyze Data\n(TGA, DTG, DSC curves) Analyze Data (TGA, DTG, DSC curves) Run TGA/DSC Analysis->Analyze Data\n(TGA, DTG, DSC curves) Determine T_onset (dehydration)\n and T_onset (decomposition) Determine T_onset (dehydration) and T_onset (decomposition) Analyze Data\n(TGA, DTG, DSC curves)->Determine T_onset (dehydration)\n and T_onset (decomposition) End End Determine T_onset (dehydration)\n and T_onset (decomposition)->End

Protocol 2: Solution-State Stability by 1H NMR Spectroscopy

Objective: To determine the rate of protodeboronation of a heteroaryl boronic acid in solution at a specific temperature.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the heteroaryl boronic acid (e.g., 0.1 M) in a deuterated solvent (e.g., DMSO-d6 or D2O with appropriate buffer).

    • Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentration in the same deuterated solvent. The internal standard should have a singlet in a region of the 1H NMR spectrum that does not overlap with the signals of the analyte or the product.

  • NMR Experiment:

    • In an NMR tube, combine a known volume of the heteroaryl boronic acid stock solution and the internal standard stock solution.

    • Acquire an initial 1H NMR spectrum (t=0) at the desired temperature (e.g., 70°C). Ensure the spectrometer is properly shimmed and the temperature has equilibrated.

    • Continue to acquire 1H NMR spectra at regular time intervals (e.g., every 30 minutes or as appropriate for the rate of decomposition).

  • Data Analysis:

    • For each spectrum, integrate a characteristic signal of the heteroaryl boronic acid and a signal of the protodeboronated product relative to the integral of the internal standard.

    • Calculate the concentration of the heteroaryl boronic acid at each time point.

    • Plot the natural logarithm of the concentration of the heteroaryl boronic acid versus time.

    • The slope of this line will be the negative of the first-order rate constant (k) for the protodeboronation reaction. The half-life (t1/2) can be calculated using the equation: t1/2 = 0.693 / k.

G Start Start Prepare Stock Solutions\n(Boronic Acid & Internal Standard) Prepare Stock Solutions (Boronic Acid & Internal Standard) Start->Prepare Stock Solutions\n(Boronic Acid & Internal Standard) Combine Solutions in NMR Tube Combine Solutions in NMR Tube Prepare Stock Solutions\n(Boronic Acid & Internal Standard)->Combine Solutions in NMR Tube Acquire Initial 1H NMR (t=0) Acquire Initial 1H NMR (t=0) Combine Solutions in NMR Tube->Acquire Initial 1H NMR (t=0) Incubate at Desired Temperature Incubate at Desired Temperature Acquire Initial 1H NMR (t=0)->Incubate at Desired Temperature Acquire 1H NMR at Time Intervals Acquire 1H NMR at Time Intervals Incubate at Desired Temperature->Acquire 1H NMR at Time Intervals Analyze Data\n(Integration vs. Internal Standard) Analyze Data (Integration vs. Internal Standard) Acquire 1H NMR at Time Intervals->Analyze Data\n(Integration vs. Internal Standard) Plot ln[Boronic Acid] vs. Time Plot ln[Boronic Acid] vs. Time Analyze Data\n(Integration vs. Internal Standard)->Plot ln[Boronic Acid] vs. Time Calculate Rate Constant (k) and Half-life (t1/2) Calculate Rate Constant (k) and Half-life (t1/2) Plot ln[Boronic Acid] vs. Time->Calculate Rate Constant (k) and Half-life (t1/2) End End Calculate Rate Constant (k) and Half-life (t1/2)->End

Conclusion: A Framework for Informed Decision-Making

The thermal stability of heteroaryl boronic acids is a multifaceted property that requires careful consideration in any synthetic endeavor. By understanding the interplay of electronic and steric factors, and by employing robust analytical techniques such as TGA, DSC, and NMR, researchers can gain a comprehensive understanding of the stability profile of their chosen reagents. This knowledge is not merely academic; it is a critical component of developing safe, efficient, and reproducible chemical processes. The comparative data and detailed protocols presented in this guide are intended to provide a solid foundation for making informed decisions, ultimately leading to more successful outcomes in the laboratory and beyond.

References

  • Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]

  • Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198. [Link]

  • Sevim, A., et al. (2006). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Korean Journal of Chemical Engineering, 23(5), 740-745. [Link]

  • Duvjir, G., et al. (2020). Growth of Boronic Acid Based Two-Dimensional Covalent Networks on a Metal Surface under Ultrahigh Vacuum. Chemistry – A European Journal, 26(54), 12347-12353. [Link]

  • Tokunaga, Y., et al. (2007). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles, 74(1), 735-742. [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Zhu, C., et al. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters, 14(13), 3494–3497. [Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for (8-Methylquinolin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of a reference standard is the bedrock of reliable and reproducible results. (8-Methylquinolin-4-yl)boronic acid, a key building block in medicinal chemistry, is no exception. Its utility in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex pharmaceutical intermediates necessitates a well-characterized and stable reference material.[1][2] This guide provides an in-depth comparison of what to look for in a high-quality reference standard for this compound, supported by experimental data and detailed analytical protocols.

The Critical Role of a High-Purity Reference Standard

The purity and stability of a reference standard for this compound directly impact the accuracy of quantification in synthetic reactions, the impurity profiling of drug candidates, and ultimately, the safety and efficacy of the final pharmaceutical product. Boronic acids, as a class of compounds, are known to present unique challenges, including the potential for dehydration to form boroxine anhydrides and the possibility of being mutagenic impurities.[3][4] Therefore, a thorough understanding and critical evaluation of the reference standard are paramount.

Understanding the Analyte: Properties of this compound

A robust analytical strategy begins with a fundamental understanding of the analyte's physicochemical properties. While specific experimental data for this compound is not extensively published, we can infer its characteristics from closely related quinoline boronic acids.

PropertyPredicted Value/Characteristic for this compoundRationale/Supporting Evidence
Molecular Formula C₁₀H₁₀BNO₂Based on chemical structure.
Molecular Weight 187.01 g/mol Calculated from the molecular formula.[5]
Appearance White to off-white or pale yellow solidTypical appearance for quinoline boronic acids.[2][6]
Solubility Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water.General solubility for heteroarylboronic acids.
pKa Estimated to be in the range of 8-10 for the boronic acid moiety.The pKa of boronic acids is influenced by substituents.[7]
Stability Prone to dehydration to form the corresponding boroxine (a cyclic trimer anhydride). Susceptible to oxidative degradation.A known characteristic of boronic acids.[4] Boronic acids can be unstable under certain conditions.

Comparative Analysis of Commercially Available Reference Standards

While a specific Certificate of Analysis (CoA) for this compound was not found in the public domain during the literature search, we can establish a framework for comparison based on typical CoAs for analogous quinoline boronic acids.[2][6][8][9][10]

A high-quality reference standard should be accompanied by a comprehensive CoA detailing the following:

ParameterImportance and What to Look ForTypical Specification (based on analogs)
Purity by HPLC/UPLC This is the primary measure of the compound's purity. Look for a high percentage and a clean chromatogram with minimal impurity peaks.≥95%[9], often ≥97% or higher for a primary reference standard.[2]
Identity Confirmation (¹H NMR, ¹³C NMR, MS) Confirms the chemical structure of the compound. The spectra should be consistent with the expected structure of this compound.Conforms to structure.[10]
Water Content (Karl Fischer Titration) Water content can affect the accuracy of weighing and may promote degradation.Typically <1%.
Residual Solvents (GC-HS) Solvents from the synthesis process can be present and need to be controlled.Should be below the limits specified by ICH guidelines.
Assay (by Titration) An orthogonal method to HPLC for determining purity.97.0 to 112.0 % (can be higher than 100% due to the presence of some anhydride form which has a higher molecular weight per boron atom).
Inorganic Impurities (ICP-MS) To quantify any residual metals from the synthesis, particularly palladium from the coupling reactions.Should be specified and controlled.

It is crucial to request and scrutinize the Certificate of Analysis from the supplier before purchasing a reference standard.

Recommended Analytical Protocols for Verification

It is best practice to verify the identity and purity of a new lot of reference standard in-house. Below are detailed protocols that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The inherent instability of boronic acids, particularly their tendency to form boroxines and their potential for on-column degradation, makes HPLC method development challenging.[11] A robust, stability-indicating HPLC method is essential.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation (as per ICH Q2(R1)) col_select Column Selection (e.g., C18, Phenyl) mob_phase Mobile Phase Optimization (Buffer pH, Organic Modifier) col_select->mob_phase Initial Screening gradient Gradient Elution Profile mob_phase->gradient Fine-tuning detection Detector Wavelength Selection gradient->detection Optimization specificity Specificity / Peak Purity detection->specificity Begin Validation linearity Linearity & Range specificity->linearity accuracy Accuracy / Recovery linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness Verification_Workflow start Receive New Lot of This compound Reference Standard coa_review Review Certificate of Analysis start->coa_review hplc HPLC Purity Analysis coa_review->hplc nmr NMR Structural Confirmation (¹H, ¹³C, ¹¹B) hplc->nmr ms Mass Spectrometry (Molecular Weight Verification) nmr->ms data_compare Compare Data with CoA and Expected Values ms->data_compare decision Accept or Reject Lot? data_compare->decision accept Accept and Release for Use decision->accept Data Conforms reject Reject and Contact Supplier decision->reject Data Discrepancy

Sources

Safety Operating Guide

Proper Disposal Procedures for (8-Methylquinolin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immediate Action Required: Treat (8-Methylquinolin-4-yl)boronic acid as Hazardous Chemical Waste . Do not dispose of via municipal waste or sanitary sewer systems.

This guide outlines the specific containment, classification, and disposal protocols for this compound.[1][2] While specific RCRA listing data for this exact isomer is absent, the structural combination of a quinoline scaffold (potential genotoxin/aquatic toxin) and a boronic acid moiety (reactive functional group) necessitates a conservative "High Hazard" disposal strategy.

Hazard Profile & Technical Justification

To ensure safety, we apply the Precautionary Principle . We infer hazards based on the structural activity relationships (SAR) of the parent pharmacophores: Quinoline and Phenylboronic Acid .

FeatureHazard InferenceJustification (SAR)
Quinoline Core Toxic / Mutagenic Parent Quinoline (CAS 91-22-5) is a suspected carcinogen (H350) and aquatic toxin (H411).[2] Methylation (8-Me) modulates but does not eliminate this risk.[2]
Boronic Acid Irritant / Reactive Boronic acids are generally Skin/Eye/Respiratory Irritants (H315, H319, H335).[1][3] They are Lewis acids and can spontaneously deborylate under certain pH conditions.[2]
Physical State Solid / Dust Fine powders pose an inhalation risk.[2] High surface area increases reactivity with oxidizers.[2]
Critical Safety Data (Inferred)
  • Signal Word: WARNING

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long-lasting effects).[1]

  • Incompatibility: Strong oxidizing agents (peroxides, permanganates) and strong bases (promotes deborylation).

Pre-Disposal Handling & Stabilization

Before disposal, the compound must be stabilized and contained to prevent environmental release.[1]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 particulate respirator (minimum) or P100 if handling fine dust.[2]

  • Dermal: Nitrile gloves (0.11 mm thickness minimum).[2] Double-gloving recommended for solutions.[2]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[2]

Spill Management & Deactivation

In the event of a spill, do not simply sweep up.[1][4] Boronic acids can be chemically deactivated if necessary, though physical containment is preferred for disposal.[1][2]

  • Solid Spill: Cover with wet paper towels to prevent dust generation.[2] Scoop into a wide-mouth jar.

  • Solution Spill: Absorb with vermiculite or sand.[2]

  • Surface Decontamination (Benchtop):

    • Wipe with a 10% aqueous sodium carbonate solution (mild base helps solubilize and ionize the boronic acid).[2]

    • Follow with water and then 70% Ethanol.[2]

    • Note: While oxidation (Hydrogen Peroxide) converts boronic acids to phenols (8-methyl-4-hydroxyquinoline), this generates heat and new chemical species.[1][2] Do not use oxidation for bulk waste treatment unless explicitly authorized by your EHS officer.[2]

Disposal Decision Tree

This workflow directs the segregation of waste streams to ensure regulatory compliance and safety.

DisposalWorkflow Start Waste Generation This compound StateCheck Physical State? Start->StateCheck SolidWaste Solid Substance (Pure or Contaminated Debris) StateCheck->SolidWaste LiquidWaste Liquid Solution (Mother Liquor / Rinsate) StateCheck->LiquidWaste SolidContainer Container: Wide-Mouth HDPE Jar Label: 'Hazardous Waste - Solid - Toxic' SolidWaste->SolidContainer SolventCheck Solvent Type? LiquidWaste->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, Water) SolventCheck->NonHalo HaloContainer Container: Amber Glass/HDPE Label: 'Haz Waste - Halogenated' Halo->HaloContainer NonHaloContainer Container: Amber Glass/HDPE Label: 'Haz Waste - Organic' NonHalo->NonHaloContainer Final Transfer to EHS / Licensed Incinerator SolidContainer->Final HaloContainer->Final NonHaloContainer->Final

Figure 1: Logical flow for segregating this compound waste streams based on physical state and solvent compatibility.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired chemicals, synthesis failures, or spill cleanup residues.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant lid (Teflon-lined).

  • Transfer: Transfer the solid quantitatively. Do not generate dust.[2][5]

  • Labeling:

    • Chemical Name: this compound.

    • Hazards: Check "Toxic" and "Irritant".[2]

    • Composition: 100%.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, HPLC effluents, or glassware rinsates.[1]

  • Segregation: Determine if the solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, Acetone).[1]

    • Crucial: Do not mix these streams; halogenated disposal is significantly more expensive and requires different incineration protocols.[2]

  • pH Check: Ensure the solution pH is between 5 and 9. If highly acidic/basic, neutralize carefully before adding to the waste carboy to prevent container degradation.[1]

  • Container: Use a standard safety carboy (polyethylene).[2]

  • Labeling: List the solvent as the primary constituent and the boronic acid as a trace contaminant (<1%).

Protocol C: Empty Containers & Sharps[2]
  • Vials: If the vial contained <3% residue by weight (RCRA "Empty" standard), triple rinse with a suitable solvent (collect rinsate as Liquid Waste).[2]

  • Defacing: Deface the original label.

  • Disposal: Place the triple-rinsed, dry vial in a glass disposal box (or sharps container if broken).

Regulatory Compliance & RCRA Classification

Compliance relies on determining if the waste is "Listed" or "Characteristic" under the Resource Conservation and Recovery Act (RCRA) .[6][7]

Regulatory CategoryStatus for this compoundAction
P-List (Acutely Hazardous) Not Listed No P-code applies.[2]
U-List (Toxic) Not Listed While Quinoline is not U-listed, closely related compounds often are.[2] Treat as if toxic.[2]
Characteristic: Ignitability (D001) Negative Solid is not ignitable (unless mixed with solvents).[2][8]
Characteristic: Toxicity (D004-D043) Unknown/Unlikely Unless the boronic acid contains heavy metals (unlikely), it usually passes TCLP.[2]
Final Classification Non-Regulated Hazardous Waste Although not federally listed, it must be incinerated due to aquatic toxicity and mutagenic potential.[1][2]

Important Note: Even if a chemical is not "RCRA Listed," local municipal codes often ban the discharge of any quinoline derivatives into sewer systems due to interference with wastewater treatment bacteria.[1] Zero discharge to sewer is the mandatory standard.

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[2] RCRA Orientation Manual.[2] Available at: [Link]

Sources

Personal protective equipment for handling (8-Methylquinolin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Operational Logistics for (8-Methylquinolin-4-yl)boronic Acid

As a Senior Application Scientist, I frequently guide laboratories through the integration of complex heterocyclic building blocks. This compound is a highly valuable reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds[1]. While boronic acids are generally celebrated for their stability and low inherent toxicity compared to other organometallic reagents, the presence of the 8-methylquinoline moiety fundamentally alters the risk profile of this compound.

Quinoline derivatives are lipophilic, capable of cellular permeation, and carry specific hazards including potential hepatotoxicity and severe aquatic toxicity[2]. Therefore, handling this compound requires a robust, self-validating safety system that goes beyond generic powder handling. This guide provides a comprehensive operational and disposal plan, ensuring both scientific integrity and personnel safety.

Risk Assessment & Hazard Causality

Before donning Personal Protective Equipment (PPE), it is critical to understand why we protect against this specific chemical architecture:

  • Mucosal Irritation (H315, H319, H335): The boronic acid functional group acts as an electron-deficient Lewis acid. Upon contact with mucosal membranes or sweat, it can form reversible bonds with biological nucleophiles (such as diols in carbohydrates), causing localized skin, eye, and respiratory irritation[3].

  • Systemic Toxicity & Mutagenicity: The quinoline core is structurally related to known mutagens and possible carcinogens. While the specific 8-methyl derivative may lack the exhaustive clinical data profile of unsubstituted quinoline, precautionary principles dictate handling it as a potential CMR (Carcinogenic, Mutagenic, Reprotoxic) substance[4].

  • Environmental Hazard (H411): Quinoline derivatives are notoriously toxic to aquatic life with long-lasting effects[5]. This strictly precludes any drain disposal and mandates rigorous waste segregation[2].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE matrix must be strictly adhered to. The causality of these choices is rooted in preventing dermal absorption of the lipophilic quinoline core and inhalation of the fine boronic acid powder.

PPE CategoryQuantitative SpecificationCausality / Rationale
Eye Protection ANSI Z87.1 compliant safety goggles.Protects against fine, aerosolized dust during weighing and organic solvent splashes during reaction workup.
Hand Protection Nitrile gloves (Min. 0.11 mm thickness for splash; 0.40 mm for full contact).Boronic acids are often dissolved in highly permeating solvents (DMSO, DMF, THF). Nitrile provides a temporary barrier; double-gloving is mandatory during active synthesis[6].
Respiratory N95 or P100 particulate respirator.Required if handled outside a localized exhaust system. The compound's powder form makes it easily aerosolized, posing an inhalation risk[2].
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex).Suzuki couplings often utilize pyrophoric palladium catalysts (e.g., Pd(PPh3)4) and highly flammable organic solvents.

Standard Operating Procedure (SOP): Suzuki-Miyaura Workflow

The following step-by-step methodology outlines the safe execution of a standard Suzuki-Miyaura coupling using this compound. Every protocol here is designed as a self-validating system.

Workflow step1 1. Risk Assessment & PPE Donning step2 2. Weighing & Transfer (Fume Hood) step1->step2 step3 3. Reaction Execution (Suzuki) step2->step3 step4 4. Quenching & Neutralization step3->step4 step5 5. Waste Segregation (Metals/Organics) step4->step5

Operational workflow for the safe handling and disposal of this compound.

Step 1: Preparation and Weighing

  • Action: Weigh this compound exclusively inside a certified chemical fume hood or a localized exhaust ventilation (LEV) powder weighing station.

  • Causality: Static electricity from standard plastic spatulas can easily aerosolize the fine powder. Utilizing an anti-static weighing boat and keeping the sash as low as possible prevents inhalation exposure to the quinoline derivative.

  • Self-Validation: The absence of visible powder residue outside the immediate balance area confirms effective draft control.

Step 2: Reaction Setup

  • Action: Transfer the boronic acid, aryl halide, and palladium catalyst into a reaction flask. Purge the system with inert gas (Nitrogen or Argon) before adding degassed solvents and base.

  • Causality: Oxygen must be excluded to prevent the oxidation of the active Pd(0) catalyst to inactive Pd(II), which would stall the reaction and leave unreacted, hazardous quinoline starting material in the mixture.

Step 3: Execution and Thermal Monitoring

  • Action: Heat the reaction mixture cautiously. If using aqueous solvent systems (e.g., DMSO/H2O), monitor for rapid exothermic events[7].

  • Causality: Process safety evaluations have demonstrated that Suzuki-Miyaura couplings, particularly in aqueous systems, can exhibit significant and rapid exotherms that may exceed the boiling point of the solvent, posing a pressurization hazard[7].

  • Self-Validation: Continuous internal temperature monitoring (via a thermocouple) ensuring the thermal profile remains strictly below the solvent's boiling point validates controlled reactivity.

Step 4: Quenching and Workup

  • Action: Cool the reaction to room temperature. Quench by adding a mild aqueous base (e.g., NaHCO3). Extract the product using an organic solvent (e.g., Ethyl Acetate).

  • Causality: Quenching neutralizes any residual reactive organometallic intermediates. The biphasic extraction separates the desired lipophilic product from the aqueous layer containing inorganic salts and unreacted boronic acid.

  • Self-Validation: Clean phase separation during extraction visually validates that the quench is complete and the emulsion-causing particulates have been neutralized.

Spill Response & Waste Disposal Plan

Because of the quinoline moiety's severe aquatic toxicity, strict disposal protocols are mandatory.

Spill Response:

  • Solid Spill: Do not dry sweep. Cover the powder with damp absorbent paper or an inert absorbent material (sand, vermiculite) to prevent dust generation[4]. Place the material into a sealed, labeled hazardous waste container.

  • Liquid Spill (Reaction Mixture): Absorb with chemically inert pads. Clean the area with a solvent appropriate for dissolving the boronic acid (e.g., a small amount of ethanol or acetone), followed by soap and water[2].

Waste Segregation & Disposal:

  • Aqueous Waste: The aqueous layer from the reaction workup will contain unreacted boronic acid and quinoline byproducts. Do not flush down the drain. Collect in a designated "Aqueous Hazardous Waste" container prominently labeled with "Contains Quinoline Derivatives - Toxic to Aquatic Life"[5].

  • Organic Waste: Halogenated and non-halogenated organic solvents must be segregated into their respective waste streams.

  • Heavy Metal Waste: Any solid residue or filtration cakes containing the palladium catalyst must be collected separately for heavy metal recovery or specialized high-temperature incineration.

References

  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC Source: nih.gov URL: [Link]

  • Title: Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide Source: boronmolecular.com URL: [Link]

  • Title: Quinoline - Hazardous Substance Fact Sheet Source: nj.gov URL: [Link]

  • Title: ICSC 0071 - QUINOLINE Source: ilo.org URL: [Link]

  • Title: Quinoline - SAFETY DATA SHEET - PENTA Source: pentachemicals.eu URL: [Link]

  • Title: Safety Data Sheet: quinoline - Chemos GmbH&Co.KG Source: chemos.de URL: [Link]

  • Title: Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development Source: acs.org URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.